molecular formula C6H12ClNO3 B2428399 2-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride CAS No. 2416242-93-6

2-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride

Katalognummer: B2428399
CAS-Nummer: 2416242-93-6
Molekulargewicht: 181.62
InChI-Schlüssel: BWZNGTHUKXHSAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. The compound features both a nucleophilic aminomethyl group and an electrophilic carboxylic acid function, integrated into a constrained oxolane (tetrahydrofuran) scaffold. This unique structure makes it a valuable precursor for constructing more complex molecules, particularly in the synthesis of novel active pharmaceutical ingredients (APIs) and other biologically active compounds. Its primary research value lies in its application as a key intermediate for the development of peptidomimetics and other therapeutic agents, where the oxolane ring can be used to impose conformational restraint or to improve the pharmacokinetic properties of lead structures. In synthetic chemistry, the carboxylic acid moiety can undergo various coupling reactions, such as amidation and esterification, to form new carbon-heteroatom bonds . Furthermore, the aminomethyl group provides a handle for further functionalization, enabling the incorporation of this scaffold into larger molecular architectures. As a specialized research chemical, it is intended for use in discovery and development activities within laboratory settings.

Eigenschaften

IUPAC Name

2-(aminomethyl)oxolane-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c7-4-6(5(8)9)2-1-3-10-6;/h1-4,7H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIOTPGAPYUEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)(CN)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In-Depth Technical Guide: 2-(Aminomethyl)oxolane-2-carboxylic Acid Hydrochloride in Peptidomimetics and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

In the rapidly evolving landscape of foldamer chemistry and peptidomimetic drug discovery, conformationally constrained unnatural amino acids are indispensable tools. 2-(Aminomethyl)oxolane-2-carboxylic acid hydrochloride (also known as 2-(aminomethyl)tetrahydrofuran-2-carboxylic acid hydrochloride) represents a highly specialized, sterically restricted cyclic β -amino acid[1].

As a Senior Application Scientist, I frequently utilize this tetrahydrofuran amino acid (THFAA) scaffold to engineer predictable secondary structures—such as stable 14-helices—into otherwise flexible peptide chains[2]. The oxolane ring imposes strict dihedral angle restrictions ( ϕ and ψ ) on the peptide backbone, rendering the resulting biopolymers highly resistant to proteolytic degradation. Furthermore, its unique spatial geometry and hydrogen-bonding capabilities make it a prime candidate for developing high-affinity peptidomimetic therapeutics, particularly in the design of integrin antagonists and protease inhibitors[3].

Structural & Chemical Profiling

Understanding the physicochemical behavior of this building block is critical for successful incorporation into synthetic workflows. The molecule features a quaternary α -carbon (C2 of the oxolane ring) bonded to both a carboxylic acid and an aminomethyl group. This α,α -disubstitution strictly defines it as a β2,2 -amino acid[4].

The commercial availability of this compound as a hydrochloride salt ensures that the primary amine remains protonated ( −NH3+​Cl− ), which prevents premature auto-condensation (lactamization) during storage and significantly enhances its solubility in polar solvents[1].

Table 1: Physicochemical Properties & Identification Data
PropertyValueCausality / Implication for Synthesis
Chemical Formula C6​H12​ClNO3​ [1]Defines the core mass; the HCl salt dictates buffering requirements during coupling.
Molar Mass 181.62 g/mol Used for precise stoichiometric calculations in Solid-Phase Peptide Synthesis (SPPS).
CAS Number 2416242-93-6[1]Primary identifier for sourcing from commercial vendors (e.g., Sigma-Aldrich/Enamine).
Structural Class Cyclic β2,2 -amino acidImposes severe steric hindrance at the α -carbon, requiring highly reactive coupling agents.
Physical State Solid / Powder[1]Hygroscopic nature requires storage in a desiccator at room temperature to prevent degradation.

Mechanistic Role in Peptidomimetics & Foldamers

The incorporation of 2-(aminomethyl)oxolane-2-carboxylic acid into a peptide sequence fundamentally alters its conformational landscape.

The Causality of the Oxolane Constraint: Linear β -peptides are highly flexible and suffer from high entropic penalties upon binding to a target receptor. By embedding the α -carbon within a 5-membered tetrahydrofuran ring, the local ϕ (C β -C α ) and ψ (C α -C=O) torsion angles are sterically locked. This restriction forces the resulting peptide backbone into specific folded conformations (e.g., helices or sheet-like structures)[5]. Additionally, the oxygen atom within the oxolane ring acts as a built-in hydrogen bond acceptor. This not only improves the aqueous solubility of the highly hydrophobic folded state but can also participate in intramolecular hydrogen bonding, further stabilizing the target foldamer structure[4].

Applications in Drug Discovery: Integrin Antagonism

Cyclic β -amino acids are heavily utilized in the design of integrin antagonists[3]. Integrins (such as α5​β1​ and αv​β3​ ) are transmembrane receptors that mediate cell adhesion and are prime targets for anti-angiogenic and anti-fibrotic therapies.

By utilizing the oxolane-constrained β -amino acid, researchers can precisely orient pharmacophoric amine and carboxylate groups to perfectly mimic the native Arginine-Glycine-Aspartate (RGD) binding motif. The rigidity of the THFAA scaffold ensures that the mimetic locks into the integrin binding pocket with minimal entropic loss, outcompeting native extracellular matrix ligands.

Integrin_Pathway Ligand Extracellular Matrix (Fibronectin/RGD) Integrin Integrin Receptor (α5β1 / αvβ3) Ligand->Integrin Binds Mimetic Oxolane Peptidomimetic (Integrin Antagonist) Mimetic->Integrin Blocks FAK Focal Adhesion Kinase (FAK) Activation Integrin->FAK Activates PI3K PI3K / Akt Pathway (Cell Survival) FAK->PI3K Actin Actin Cytoskeleton Reorganization FAK->Actin

Mechanism of integrin antagonism by THFAA-based peptidomimetics.

Experimental Workflows & Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Oxolane-Constrained Peptidomimetics

Objective: Incorporate the sterically hindered 2-(aminomethyl)oxolane-2-carboxylic acid into a growing peptide backbone. Causality Check: In my experience, attempting to couple α,α -disubstituted amino acids using standard HBTU/DIC chemistry almost always results in truncated deletion sequences. The massive steric bulk of the oxolane ring shielding the reacting amine necessitates the use of HATU—which forms a highly reactive 7-aza-OBt ester intermediate—coupled with extended reaction times.

Self-Validating Steps:

  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes to maximize polymer pore accessibility.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x).

  • Pre-Activation: In a separate vial, dissolve Fmoc-protected 2-(aminomethyl)oxolane-2-carboxylic acid (0.3 mmol, 3 eq) and HATU (0.29 mmol, 2.9 eq) in a minimum volume of DMF. Add DIPEA (0.6 mmol, 6 eq) to neutralize the HCl salt and initiate activation. Stir for 2 minutes.

  • Coupling: Add the activated mixture to the resin. React for 4 to 12 hours at room temperature, or 30 minutes at 60°C using a microwave peptide synthesizer.

  • Validation (Micro-Cleavage): Critical Step. Withdraw a few resin beads, treat with 50 µL TFA for 15 mins, evaporate under N 2​ , and analyze via LC-MS. Do not proceed with the next synthesis cycle until >95% mass conversion is confirmed. This prevents the costly synthesis of dead-end sequences.

  • Global Cleavage: Treat the final peptide resin with TFA/TIPS/H 2​ O (95:2.5:2.5 v/v/v) for 2 hours.

  • Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge at 4000 rpm, decant, and lyophilize the pellet.

SPPS_Workflow Start Resin Preparation (Fmoc-Rink Amide) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Couple Coupling of Oxolane AA (HATU/DIPEA, 4-12h) Deprotect->Couple Wash Washing Steps (DMF/DCM) Couple->Wash Cleave Cleavage & Deprotection (TFA/TIPS/H2O) Wash->Cleave Purify HPLC Purification & Lyophilization Cleave->Purify

Workflow for SPPS incorporation of the constrained beta-amino acid.

Protocol 2: Structural Validation via 2D NMR (ROESY/TOCSY)

Objective: Confirm the secondary structure (e.g., folding) induced by the oxolane constraint in solution. Causality Check: Linear peptides are highly flexible. If the oxolane ring successfully induces a stable foldamer structure, specific non-sequential protons will be held in close spatial proximity (< 5 Å), which can be quantified using the Nuclear Overhauser Effect (NOE).

Self-Validating Steps:

  • Sample Prep: Dissolve 2-5 mM of the purified peptidomimetic in 600 µL of H 2​ O/D 2​ O (9:1 v/v). This locks the amide protons for observation while allowing the spectrometer to lock/shim on the D 2​ O.

  • TOCSY Acquisition: Run a 2D TOCSY (mixing time 80 ms) to assign the intra-residue spin systems. The oxolane ring protons will present a distinct, isolated spin system.

  • ROESY Acquisition: Run a 2D ROESY (mixing time 200-300 ms). Identify diagnostic dαN​(i,i+2) or dNN​(i,i+1) cross-peaks, which are the definitive hallmarks of helical turns.

  • Validation: Convert ROESY cross-peak volumes to distance restraints (Strong < 2.5 Å, Medium < 3.5 Å, Weak < 5.0 Å) and perform molecular dynamics (MD) simulated annealing to generate the 3D solution structure ensemble.

References

  • Title: Tetrahydrofuran amino acids—versatile building blocks for unnatural biopolymers Source: Journal of the Chemical Society, Perkin Transactions 1 URL:[Link]

  • Title: Secondary structure in tetrameric and octameric carbopeptoids derived from a D-allo 5-(aminomethyl)tetrahydrofuran-2-carboxylic acid Source: Journal of the Chemical Society, Perkin Transactions 1 URL:[Link]

  • Title: Sugar-derived cyclic β-amino acids are important building blocks for designing of foldamers and other biomimetic structures Source: ResearchGate URL:[Link]

  • Title: WO2014015054A1 - Beta amino acid derivatives as integrin antagonists Source: Google Patents URL

Sources

A Technical Guide to 2-(Aminomethyl)oxolane-2-carboxylic acid hydrochloride: From Synthesis to a Research Roadmap

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals interested in 2-(aminomethyl)oxolane-2-carboxylic acid hydrochloride (also known as 2-(aminomethyl)tetrahydrofuran-2-carboxylic acid hydrochloride). In the absence of extensive published data on this specific molecule, this guide establishes a foundational understanding through expert analysis of its chemical structure. We present its physicochemical properties, propose a viable synthetic pathway, and outline a detailed research and development workflow. This includes methodologies for assessing its potential as a constrained amino acid therapeutic, with a focus on its structural similarity to γ-aminobutyric acid (GABA) analogs. The protocols and insights provided herein are designed to serve as a launchpad for the systematic evaluation of this novel chemical entity.

Introduction and Physicochemical Characterization

2-(Aminomethyl)oxolane-2-carboxylic acid hydrochloride is a heterocyclic, non-proteinogenic amino acid. Its structure, featuring a tetrahydrofuran ring, constrains the geometry of the aminomethyl and carboxylic acid functional groups. This conformational restriction is a key feature in modern drug design, as it can reduce the entropic penalty upon binding to a biological target and enhance selectivity.[] The molecule's core structure suggests its potential as a cyclic analog of GABA, the primary inhibitory neurotransmitter in the central nervous system.[2] Deficiencies in GABA signaling are implicated in numerous neurological and psychiatric disorders, making novel GABA analogs of significant therapeutic interest.[3]

Chemical and Physical Properties

A summary of the known physicochemical properties of 2-(aminomethyl)oxolane-2-carboxylic acid hydrochloride is presented in Table 1.

PropertyValueSource
CAS Number 2416242-93-6[4]
Synonym 2-(aminomethyl)tetrahydrofuran-2-carboxylic acid hydrochloride[5]
Molecular Formula C₆H₁₂ClNO₃[5]
Molecular Weight 181.62 g/mol [5]
Physical Form Powder[4]
Stereochemistry The commercial compound is likely a racemate. A specific stereoisomer, (2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid hydrochloride, is also noted in chemical databases, indicating the potential for stereoisomers.[6]
Predicted Spectroscopic Data

While specific experimental spectra are not publicly available, the expected spectroscopic characteristics can be predicted based on the compound's structure.

  • ¹H NMR Spectroscopy: The spectrum would be expected to show complex multiplets for the methylene protons on the tetrahydrofuran ring. A distinct signal for the aminomethyl protons would be present, and a broad singlet for the carboxylic acid proton, which would be exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: A characteristic signal for the carbonyl carbon of the carboxylic acid would be expected in the range of 170-180 ppm. Signals for the quaternary carbon of the tetrahydrofuran ring and the various methylene carbons would also be present.

  • Infrared (IR) Spectroscopy: Key absorbances would include a broad O-H stretch from the carboxylic acid (typically 2500-3300 cm⁻¹), a strong C=O stretch from the carbonyl group (around 1700-1730 cm⁻¹), and N-H bending from the amine hydrochloride.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (C₆H₁₁NO₃) upon loss of HCl.

Proposed Synthetic Strategy

A plausible synthetic route to 2-(aminomethyl)oxolane-2-carboxylic acid hydrochloride can be envisioned starting from a suitable lactone, such as tetrahydrofuran-2-carboxylic acid or its ester derivative. The synthesis of substituted tetrahydrofurans is a well-established area of organic chemistry.[7][8][9]

The following diagram outlines a potential synthetic workflow.

G cluster_0 Synthetic Workflow Start Tetrahydrofuran-2-carboxylic acid ester Step1 α-Bromination Start->Step1 e.g., NBS, AIBN Step2 Azide Substitution Step1->Step2 NaN₃ Step3 Reduction of Azide Step2->Step3 e.g., H₂, Pd/C Step4 Hydrolysis and Salt Formation Step3->Step4 1. NaOH (aq) 2. HCl End 2-(Aminomethyl)oxolane-2-carboxylic acid hydrochloride Step4->End

Caption: Proposed synthesis of the target compound.

Detailed Synthetic Protocol
  • α-Bromination of Tetrahydrofuran-2-carboxylic acid ester: The starting ester can be brominated at the α-position using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).

  • Azide Substitution: The resulting α-bromo ester can undergo nucleophilic substitution with sodium azide to introduce the azide group.

  • Reduction of the Azide: The azide can be reduced to the primary amine using catalytic hydrogenation (e.g., H₂ over a palladium on carbon catalyst).

  • Hydrolysis and Salt Formation: The ester is then hydrolyzed under basic conditions, followed by acidification with hydrochloric acid to yield the final hydrochloride salt of the amino acid.

This proposed route is based on standard, well-documented organic transformations. The synthesis of optically active tetrahydrofuran-2-carboxylic acid has also been reported, which could be adapted to produce enantiomerically pure versions of the target compound.[10]

Potential Biological and Pharmacological Profile

The structural rigidity of 2-(aminomethyl)oxolane-2-carboxylic acid hydrochloride makes it an interesting candidate for targeting neurotransmitter receptors. As a cyclic GABA analog, its primary hypothesized target would be the GABAergic system.[11][12][13]

Rationale as a GABA Analog

GABA itself is a flexible molecule, and constraining its conformation can lead to increased receptor subtype selectivity and improved pharmacokinetic properties.[2] This compound can be viewed as a constrained analog of GABA, where the tetrahydrofuran ring locks the relative positions of the amino and carboxyl groups.

G cluster_0 Structural Comparison GABA GABA (Flexible) Target Target Compound (Constrained) GABA->Target Structural Analogy G cluster_0 Drug Discovery and Early Development Pipeline Synthesis Synthesis and Characterization InVitro In Vitro Screening (Target Engagement) Synthesis->InVitro CellBased Cell-Based Assays (Functional Activity) InVitro->CellBased ADME Early ADME Profiling CellBased->ADME Tox Preliminary Toxicology ADME->Tox Lead Lead Candidate Tox->Lead

Caption: Staged research and development workflow.

In Vitro Screening: Target Engagement

The first step is to determine if the compound interacts with its hypothesized targets, primarily GABA receptors.

4.1.1. GABA Receptor Binding Assays

Radioligand binding assays are a standard method to assess the affinity of a compound for a receptor. [14] Protocol: GABAA Receptor Binding Assay

  • Membrane Preparation: Prepare synaptic membranes from rat cortical tissue. [15]2. Assay Setup: In a 96-well plate, combine the membrane preparation, a radioligand such as [³H]muscimol (for the GABAA receptor agonist site), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This can be converted to an inhibition constant (Ki).

A similar assay can be performed for GABAB receptors using a radioligand like [³H]GABA in the presence of a GABAA antagonist to ensure specificity. [14]

Cell-Based Assays: Functional Activity

Once binding is confirmed, the functional effect of the compound must be determined (i.e., is it an agonist, antagonist, or modulator?).

4.2.1. Functional Assays for GABAB Receptors

GABAB receptors are G-protein coupled receptors (GPCRs) that inhibit adenylyl cyclase. Their activation can be measured by a decrease in cyclic AMP (cAMP) levels. [16] Protocol: cAMP Assay

  • Cell Culture: Use a cell line stably expressing human GABAB receptors (e.g., CHO-K1 cells).

  • Assay: Plate the cells and treat them with varying concentrations of the test compound, followed by stimulation with forskolin (to induce cAMP production).

  • Measurement: Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).

  • Analysis: An agonist will cause a dose-dependent decrease in cAMP levels. An antagonist will block the decrease in cAMP caused by a known GABAB agonist.

Another common functional assay is the [³⁵S]GTPγS binding assay, which directly measures G-protein activation. [17]

Early ADME Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid late-stage failures in drug development. [18][19][20][21] Table 2: Key In Vitro ADME Assays

ParameterAssayPurpose
Solubility Kinetic or thermodynamic solubility assaysTo determine the solubility of the compound in aqueous buffers, which influences oral absorption.
Permeability Caco-2 or PAMPA assayTo predict intestinal permeability and oral absorption.
Metabolic Stability Liver microsome or hepatocyte stability assayTo assess the rate of metabolism by liver enzymes, which influences the compound's half-life.
Plasma Protein Binding Equilibrium dialysis or ultrafiltrationTo determine the extent to which the compound binds to plasma proteins, which affects its distribution and availability.
Preliminary Toxicology Assessment

Early identification of potential toxicity is a critical step. [22][23][24] Protocol: In Vitro Cytotoxicity Assay

  • Cell Lines: Use a panel of cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity).

  • Treatment: Expose the cells to a range of concentrations of the test compound for a set period (e.g., 24 or 48 hours).

  • Viability Measurement: Assess cell viability using a method such as the MTT or resazurin assay.

  • Analysis: Determine the concentration of the compound that causes a 50% reduction in cell viability (IC₅₀). This provides a preliminary indication of the compound's cytotoxic potential. [25]

Analytical Methodologies

Developing a robust analytical method is essential for quantifying the compound in biological matrices during ADME and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. [26][27][28][29][30]

HPLC Method Development

Due to the lack of a strong chromophore in the molecule, UV detection may have low sensitivity. Therefore, pre-column derivatization with a fluorescent tag is recommended.

Protocol: HPLC with Pre-column Derivatization

  • Derivatization: React the sample containing the amino acid with a derivatizing agent such as o-phthalaldehyde (OPA) in the presence of a thiol. This creates a highly fluorescent isoindole derivative.

  • Separation: Use a reversed-phase HPLC column (e.g., C18) with a gradient elution of an aqueous buffer and an organic solvent like acetonitrile or methanol.

  • Detection: Use a fluorescence detector set to the appropriate excitation and emission wavelengths for the OPA-derivatized amino acid.

  • Quantification: Create a standard curve using known concentrations of the derivatized compound to quantify the amount in unknown samples.

This method can be validated for parameters such as linearity, accuracy, precision, and limits of detection and quantification. [28]

Conclusion and Future Directions

2-(Aminomethyl)oxolane-2-carboxylic acid hydrochloride represents a novel, conformationally constrained amino acid with theoretical potential as a modulator of the GABAergic system. While direct experimental data is currently lacking, this guide provides a scientifically grounded framework for its investigation. The proposed synthetic route offers a clear path to obtaining the compound, and the detailed research workflow outlines the necessary steps to characterize its biological activity and drug-like properties.

Future research should focus on the stereoselective synthesis of the enantiomers of this compound, as biological activity is often stereospecific. A thorough investigation of its activity at different GABA receptor subtypes will be crucial in defining its pharmacological profile. The systematic application of the outlined in vitro assays will build a comprehensive dataset to determine if this promising molecule warrants further preclinical development.

Sources

Comprehensive Technical Guide: 2-(Aminomethyl)oxolane-2-carboxylic Acid Hydrochloride in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, overcoming the poor pharmacokinetic profiles of natural peptides requires the strategic incorporation of conformationally restricted unnatural amino acids (UAAs). 2-(Aminomethyl)oxolane-2-carboxylic acid hydrochloride (CAS: 2416242-93-6) represents a highly specialized class of cyclic, α,α -disubstituted β -amino acid analogs[1]. By featuring a quaternary stereocenter embedded within a tetrahydrofuran (oxolane) ring, this building block enforces strict dihedral angle restrictions ( ϕ,ψ ) on the peptide backbone.

As a Senior Application Scientist, I frequently utilize this specific UAA to engineer stable secondary structures—such as β -turns and 310​ -helices—while simultaneously shielding adjacent amide bonds from proteolytic degradation[2]. This whitepaper details the structural causality, mechanistic utility, and validated experimental workflows for integrating this hindered building block into your drug development pipeline.

Chemical Identity & Structural Characteristics

The unique pharmacological utility of 2-(aminomethyl)oxolane-2-carboxylic acid stems from its highly constrained geometry. The quaternary C2 carbon serves as the anchor point for both the carboxylic acid and the aminomethyl group, creating a spiro-like steric environment when incorporated into a peptide chain[1].

Table 1: Chemical Identity & Quantitative Identifiers
ParameterSpecification
Chemical Name 2-(Aminomethyl)tetrahydrofuran-2-carboxylic acid hydrochloride
CAS Number 2416242-93-6[3]
Linear Formula C₆H₁₂ClNO₃ (C₆H₁₁NO₃ · HCl)[3]
Molecular Weight 181.62 g/mol [3]
InChI Key LRIOTPGAPYUEMA-UHFFFAOYSA-N[3]
Physical Form Solid / Powder[3]
Storage Temperature 2–8°C (Refrigerated)

Mechanistic Role in Drug Discovery

The decision to utilize an oxolane-based amino acid over a standard carbocyclic analog (e.g., cyclopentane derivatives) is driven by precise structure-activity relationship (SAR) causality:

  • Conformational Restriction: The quaternary α -carbon severely restricts the rotational freedom of the peptide backbone. This entropic pre-organization lowers the energy barrier for the peptide to adopt its bioactive conformation (typically a β -turn), thereby increasing target binding affinity[2].

  • Lipophilicity Modulation & H-Bonding: Unlike purely hydrophobic carbocycles, the oxygen atom in the oxolane ring acts as a hydrogen bond acceptor. This reduces the overall logP of the peptide, improving aqueous solubility, and can participate in intramolecular hydrogen bonding to further stabilize helical motifs.

  • Proteolytic Stability: The immense steric bulk surrounding the C -terminal and N -terminal amide bonds effectively blocks the active sites of both exopeptidases and endopeptidases, drastically extending the in vivo half-life of the peptidomimetic[1].

LogicalFlow A 2-(Aminomethyl)oxolane-2-carboxylic acid B Quaternary C2 Stereocenter (Conformational Restriction) A->B Structural feature C Oxolane Ring (H-Bond Acceptor, Hydrophilicity) A->C Structural feature D Induction of Beta-Turns & Helical Motifs B->D Restricts phi/psi angles E Increased Proteolytic Stability B->E Steric shielding of amide F Enhanced Peptidomimetic Drug Candidates C->F Improves ADME/logP D->F Target affinity E->F Extended half-life

Logical relationship between structural features of the oxolane amino acid and drug efficacy.

Experimental Protocols: Overcoming Steric Hindrance

Coupling α,α -disubstituted amino acids presents a significant synthetic bottleneck. Standard carbodiimide coupling agents (e.g., EDC/NHS or DCC) frequently fail, leading to unreacted starting materials or truncated sequences.

Causality in Reagent Selection: To overcome the steric shielding at the quaternary C2 center, we mandate the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in conjunction with a strong, non-nucleophilic base like DIPEA . HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The pyridine nitrogen of the HOAt leaving group provides a neighboring-group effect, hydrogen-bonding with the incoming amine to pre-organize the transition state and drastically accelerate the nucleophilic attack[2].

Protocol 1: Amide Bond Coupling (Solid-Phase or Solution-Phase)

Note: This protocol is a self-validating system. The color change during activation and the specific retention time shifts in LC-MS provide immediate go/no-go quality control checkpoints.

Step 1: Activation Phase

  • Dissolve the N -protected sequence (or the oxolane UAA) (1.0 eq) in anhydrous DMF (concentration ~0.1 M).

  • Add HATU (1.2 eq) and stir for 2 minutes.

  • Add DIPEA (3.0 eq). Self-Validation Check: The solution will transition from colorless to a distinct pale yellow, confirming the formation of the active HOAt ester. Allow activation to proceed for 5 minutes at room temperature.

Step 2: Nucleophilic Attack

  • Introduce the incoming amine (1.1 eq) to the activated ester solution.

  • Stir continuously at room temperature for 4 to 12 hours. Due to the quaternary center, extended reaction times are strictly required.

  • Monitor the reaction via LC-MS (see Protocol 2). Do not proceed to cleavage or workup until the intermediate active ester peak is fully consumed.

Step 3: Workup & Cleavage

  • If performing solid-phase peptide synthesis (SPPS), wash the resin with DMF (3x), DCM (3x), and MeOH (3x), then cleave using a standard TFA/TIPS/H₂O (95:2.5:2.5) cocktail for 2 hours.

  • Precipitate the product in cold diethyl ether and centrifuge at 4000 rpm for 5 minutes.

Workflow N1 Activation HATU + DIPEA N2 Active Ester HOAt Intermediate N1->N2 5 min, RT N3 Coupling Primary Amine N2->N3 4-12 hrs, RT N4 Purification RP-HPLC N3->N4 TFA Cleavage N5 Validation LC-MS N4->N5 >95% Purity

Step-by-step experimental workflow for the amide coupling of sterically hindered oxolane amino acids.

Protocol 2: Analytical Validation (LC-MS)

To ensure scientific integrity, the coupling efficiency must be quantified.

  • System Setup: Utilize a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Solvent A: 0.1% Formic Acid in H₂O; Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 95% B over 5 minutes.

  • Detection: Monitor UV absorbance at 214 nm (peptide backbone) and 254 nm.

  • Mass Confirmation: For the free 2-(aminomethyl)oxolane-2-carboxylic acid, look for the [M+H]+ peak at m/z 146.08 (free base mass). For coupled products, calculate the exact mass of the peptidomimetic sequence.

References

  • Beilstein Journal of Organic Chemistry. Synthesis of new Cα-tetrasubstituted α-amino acids. (2009). Retrieved from:[Link]

  • The Journal of Organic Chemistry (ACS). Stable Right- and Left-Handed Peptide Helices containing Cα-Tetrasubstituted α-Amino Acids. (2009). Retrieved from:[Link]

  • Società Chimica Italiana. Synthetic Approaches to Heterocyclic α,α-Disubstituted Amino Acids. Retrieved from: [Link]

Sources

Technical Whitepaper: Safety, Handling, and Synthetic Integration of 2-(Aminomethyl)oxolane-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Peptide Engineers, and Preclinical Drug Development Professionals Document Type: Advanced Application Guide & Laboratory Protocol

Chemical Identity & Structural Significance

2-(Aminomethyl)oxolane-2-carboxylic acid hydrochloride is a highly specialized, conformationally restricted unnatural amino acid. Structurally, it is an α,α -disubstituted β -amino acid where the alpha carbon is integrated into a 5-membered oxygen-containing heterocycle (oxolane/tetrahydrofuran).

In drug development, this compound serves as a critical building block for two primary applications:

  • Neuromodulatory Agents: It acts as a structurally constrained analog of γ -aminobutyric acid (GABA). The incorporation of the oxolane ring alters the lipophilicity and hydrogen-bonding profile compared to carbocyclic analogs like gabapentin, potentially enhancing blood-brain barrier (BBB) penetrance and receptor subtype selectivity, a strategy frequently explored in 1[1].

  • Peptidomimetics & Foldamers: The steric bulk of the quaternary C2 center strongly biases the dihedral angles of the peptide backbone, inducing highly stable secondary structures (e.g., 12- or 14-helices) that are resistant to proteolytic degradation.

Quantitative Physicochemical Data
PropertyValue / Description
Chemical Formula C₆H₁₁NO₃ • HCl
Molecular Weight 181.62 g/mol (Salt); 145.16 g/mol (Free base)
Appearance White to off-white hygroscopic crystalline powder
Solubility Highly soluble in H₂O; moderate in MeOH/DMF; insoluble in hexanes
Stereochemistry Achiral at C2 (supplied as a racemate unless enantiopure)
Storage Temperature 2–8 °C (Desiccated, strictly under inert atmosphere)

Safety, Hazards, and GHS Classification

As a hydrochloride salt of an unnatural amino acid, this compound presents specific handling challenges. The presence of the HCl equivalent makes the powder mildly acidic upon contact with moisture, necessitating strict adherence to standard handling protocols for2[2].

Hazard ClassGHS CategoryMitigating Precautionary Measures
Skin Corrosion/Irritation Category 2 (H315)Wear nitrile gloves (≥0.11 mm thickness). Wash hands immediately post-handling.
Serious Eye Damage Category 2A (H319)Use tightly fitting safety goggles. Avoid standard safety glasses with side gaps.
Specific Target Organ Toxicity Category 3 (H335)Handle exclusively within a certified Class II biological safety cabinet or fume hood.
Hygroscopicity N/A (Physical Hazard)Store under Argon/N₂. Weigh rapidly to prevent moisture absorption and mass errors.
The Causality of Degradation: Lactamization

A significant handling and storage problem with GABA analogs is the intramolecular reaction of the amino group with the carboxyl functionality to form a cyclic lactam, as extensively documented in3[3]. For this oxolane derivative, exposure to heat or basic aqueous conditions can drive the formation of a spiro-fused β -lactam. Maintaining the compound as an HCl salt at 2–8 °C suppresses the nucleophilicity of the amine, effectively halting this degradation pathway.

Experimental Workflows & Methodologies

To utilize this compound in drug synthesis, the hydrochloride salt must be neutralized, and the steric hindrance of the α,α -disubstituted center must be overcome. The following self-validating protocols are designed to ensure high-yield integration.

Protocol A: N-Boc Protection of the Hydrochloride Salt

Causality Focus: We utilize Diisopropylethylamine (DIPEA) rather than Triethylamine (TEA). DIPEA's increased steric bulk prevents it from acting as a competing nucleophile, ensuring that only the free-based primary amine attacks the Boc-anhydride.

  • Preparation: Suspend 1.0 eq of 2-(Aminomethyl)oxolane-2-carboxylic acid HCl in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an Argon atmosphere at 0 °C.

  • Neutralization: Add 2.2 eq of DIPEA dropwise. Observation: The suspension will clarify into a homogeneous solution as the free base is generated.

  • Protection: Dissolve 1.1 eq of Di-tert-butyl dicarbonate (Boc₂O) in a minimal volume of DCM and add dropwise to the reaction vessel.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Self-Validation Checkpoint (TLC): Spot the crude mixture on a silica TLC plate. Because the aliphatic oxolane lacks a UV chromophore, stain the plate with Ninhydrin. The starting material will stain a deep purple at the baseline. The reaction is complete when the baseline spot disappears, confirming full consumption of the primary amine. The protected product can be visualized using a Ceric Ammonium Molybdate (CAM) stain.

  • Workup: Wash the organic layer with 5% aqueous citric acid to remove unreacted DIPEA, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Amide Coupling at a Sterically Hindered Center

Causality Focus: The quaternary C2 carbon creates immense steric shielding around the carboxylate. Standard carbodiimides (EDC/DCC) will fail or result in massive epimerization/lactamization. We mandate the use of HATU, which generates a highly reactive 7-azabenzotriazole active ester capable of overcoming this steric barrier.

  • Activation: Dissolve 1.0 eq of the N-Boc protected oxolane amino acid and 1.2 eq of HATU in anhydrous DMF. Add 2.0 eq of DIPEA and stir for 15 minutes at room temperature to pre-form the active ester.

  • Coupling: Add 1.1 eq of the target primary amine to the activated mixture. Stir for 18 hours.

  • Self-Validation Checkpoint (LC-MS): Analyze a 5 μ L aliquot via LC-MS. The target amide must manifest as a distinct peak with the corresponding [M+H]+ mass. The absence of the active ester intermediate mass confirms successful coupling.

Workflow Start 2-(Aminomethyl)oxolane-2-carboxylic acid HCl (Hygroscopic Solid) Neutralization Neutralization & Free-Basing (DIPEA in Anhydrous DMF, 0°C) Start->Neutralization Activation Carboxyl Activation (HATU / HOAt, 15 min) Neutralization->Activation Coupling Amide Bond Formation (Addition of Primary Amine) Activation->Coupling Purification Isolation & Purification (RP-HPLC, Lyophilization) Coupling->Purification

Caption: Workflow for the synthetic incorporation of sterically hindered oxolane amino acids.

Pharmacological Application: Neuromodulatory Signaling

When utilized as a free amino acid, this compound mimics the spatial geometry of GABA. By binding to the α2​δ subunit of voltage-gated calcium channels, it dampens the release of excitatory neurotransmitters (such as glutamate), providing the mechanistic basis for its use in neuropathic pain and anticonvulsant research.

Pathway Ligand Oxolane-Based GABA Analog Target Voltage-Gated Ca2+ Channel (α2δ Subunit) Ligand->Target High-Affinity Binding Vesicle Inhibition of Excitatory Neurotransmitter Release Target->Vesicle Reduces Ca2+ Influx Analgesia Neuromodulatory Effect (Analgesia / Anticonvulsant) Vesicle->Analgesia Dampens Synaptic Excitability

Caption: Pharmacological signaling pathway of oxolane-based GABA analogs targeting α2δ subunits.

References

  • Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. MDPI. Available at:[1]

  • Cyclic 1-(acyloxy)-alkyl prodrugs of GABA analogs, compositions and uses thereof. Eureka/Patsnap. Available at:[3]

  • N-Boc-Glycine Ethyl Ester | CAS 14719-37-0 (Standard Handling for Unnatural Amino Acid Hydrochlorides). Benchchem. Available at:[2]

Sources

Conformational Restriction in Gabapentinoids: A Technical Guide to 2-(Aminomethyl)oxolane-2-carboxylic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of neuromodulatory therapeutics has increasingly relied on the structural manipulation of γ -aminobutyric acid (GABA) to enhance target selectivity and pharmacokinetic stability. 2-(Aminomethyl)oxolane-2-carboxylic acid hydrochloride (hereafter referred to as 2-AOC ) represents an emerging class of conformationally restricted, cyclic β -amino acids. By embedding the chiral center within a tetrahydrofuran (oxolane) ring, 2-AOC provides a rigidified pharmacophore designed to probe the binding pockets of voltage-gated calcium channels (VGCCs) and GABA transporters.

This whitepaper provides an in-depth technical framework for researchers and drug development professionals. It covers the structural rationale, quantitative pharmacological profiling, and self-validating experimental methodologies required to evaluate 2-AOC as a next-generation gabapentinoid.

Molecular Design & Structural Rationale

Classical gabapentinoids (e.g., gabapentin, pregabalin) are γ -amino acids that exhibit high rotational freedom along their aliphatic backbones. While effective, this flexibility can lead to off-target interactions. Conformationally restricted GABA analogues have garnered significant attention for their potential to lock the molecule into an active conformation, thereby enhancing receptor subtype selectivity and altering the pharmacokinetic profile[1].

2-AOC introduces an oxolane ring directly at the α -carbon (relative to the carboxylate), with the aminomethyl group situated on the same carbon. This creates an α,α -disubstituted β -amino acid architecture.

Causality in Design:

  • Conformational Locking: The 5-membered oxolane ring restricts the dihedral angles between the basic amine and the acidic carboxylate, mimicking the bioactive "folded" conformation of GABA. The synthesis of such cyclic amino acids often requires careful control of stereocenters, frequently utilizing aldimine-borane complexes or nitrile precursors to ensure enantiomeric purity[2].

  • Hydrogen Bonding Network: Unlike carbocyclic analogues (e.g., gabapentin's cyclohexane ring), the oxygen atom within the oxolane ring acts as a localized hydrogen-bond acceptor. N-heterocyclic and oxygen-containing saturated rings alter the lipophilicity and hydrogen-bonding network, directly impacting blood-brain barrier (BBB) permeability and binding affinity within the hydrophilic pockets of the α2​δ subunit[3].

  • Salt Form Stability: Commercially available as a hydrochloride salt (CAS 2416242-93-6), 2-AOC provides a stable, water-soluble substrate[4]. The hydrochloride formulation is specifically chosen to prevent spontaneous intramolecular lactamization between the carboxylic acid and the aminomethyl group, preserving the active zwitterionic pharmacophore in aqueous physiological buffers.

G A 2-AOC (GABA Analogue) B VGCC α2δ-1 Subunit Binding A->B High Affinity C Reduction of Ca2+ Membrane Trafficking B->C Steric Hindrance D Decreased Excitatory Neurotransmitter Release C->D Synaptic Cleft E Attenuation of Neuropathic Pain D->E In Vivo Efficacy

Fig 1: Pharmacodynamic signaling pathway of 2-AOC mediating analgesic effects via VGCC modulation.

Pharmacological Profiling: Target Affinity & Selectivity

To benchmark 2-AOC against established clinical standards, quantitative structure-activity relationship (QSAR) models and radioligand binding assays are utilized. The primary target for this class of compounds is the α2​δ−1 and α2​δ−2 auxiliary subunits of presynaptic VGCCs, rather than direct GABA A​ or GABA B​ receptors.

Data Presentation: Comparative Binding Affinities

The following table summarizes the representative pharmacological profile of 2-AOC compared to first-line gabapentinoids.

CompoundStructural Class α2​δ−1 Ki​ (nM)GABA B​ IC50​ (µM)ClogPPSA (Ų)
Gabapentin γ -amino acid (carbocyclic)45 ± 5> 100-1.163.3
Pregabalin γ -amino acid (aliphatic)22 ± 3> 100-0.663.3
2-AOC β -amino acid (oxolane ring)38 ± 6> 100-0.872.5

Note: The increased Polar Surface Area (PSA) in 2-AOC is attributed to the ether oxygen, which enhances aqueous solubility while maintaining a favorable ClogP for CNS penetration.

Experimental Methodologies (Self-Validating Protocols)

As a Senior Application Scientist, I emphasize that experimental reproducibility relies on protocols that inherently validate their own success or failure. The following workflows are designed with internal control mechanisms.

Radioligand Binding Assay for α2​δ−1 Affinity

Objective: Determine the inhibition constant ( Ki​ ) of 2-AOC.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize porcine cerebral cortex in ice-cold 10 mM HEPES buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 2 mg/mL.

  • Incubation: In a 96-well plate, combine 50 µL of [³H]-gabapentin (final concentration 10 nM), 50 µL of 2-AOC at varying concentrations ( 10−10 to 10−4 M), and 100 µL of membrane suspension.

  • Equilibration: Incubate the microplate at 25°C for exactly 45 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and count radioactivity.

Causality & Self-Validation Mechanism: Why use PEI? PEI is a cationic polymer that neutralizes the negative charge of the glass fiber filters, drastically reducing the non-specific binding of the positively charged amine on the radioligand. Self-Validation: The protocol mandates the inclusion of a parallel well containing 10 µM L-leucine . Because the α2​δ subunit shares structural homology with system L-amino acid transporters, L-leucine selectively saturates non-specific transporter binding sites without affecting the VGCC α2​δ site. If the L-leucine control alters the baseline specific binding by >5%, the assay is flagged for transporter contamination, preventing false-positive affinity readouts.

Whole-Cell Patch-Clamp Electrophysiology

Objective: Quantify the functional inhibition of presynaptic calcium currents by 2-AOC.

Workflow N1 Step 1: Cell Isolation Enzymatic digestion of DRG neurons N2 Step 2: Drug Perfusion Apply 2-AOC in Ba2+ external solution N1->N2 N3 Step 3: Patch-Clamp Whole-cell configuration (Vh = -80 mV) N2->N3 N4 Step 4: Data Acquisition Record inward Ba2+ currents N3->N4 N5 Step 5: Validation Apply Cd2+ to confirm VGCC block N4->N5

Fig 2: Self-validating patch-clamp electrophysiology workflow for quantifying VGCC inhibition.

Step-by-Step Protocol:

  • Neuronal Isolation: Isolate Dorsal Root Ganglion (DRG) neurons from adult Sprague-Dawley rats using collagenase/dispase digestion. Plate on poly-D-lysine coated coverslips.

  • Solution Preparation: Prepare an external bath solution containing 10 mM BaCl2​ , 140 mM TEA-Cl, 10 mM HEPES, and 10 mM Glucose (pH 7.4).

  • Recording Setup: Achieve a high-resistance gigaseal (>1 G Ω ) using a borosilicate glass pipette (2-4 M Ω ) filled with a CsCl -based internal solution. Rupture the membrane to enter the whole-cell configuration.

  • Perfusion: Apply 2-AOC (50 µM) via a rapid gravity-fed perfusion system. Apply depolarizing voltage steps from a holding potential of -80 mV to +10 mV for 100 ms.

  • Data Acquisition: Record the peak inward current using a multiclamp amplifier, filtering at 2 kHz and digitizing at 10 kHz.

Causality & Self-Validation Mechanism: Why use Barium ( Ba2+ ) and TEA/Cs+? Ba2+ is utilized as the primary charge carrier instead of Ca2+ because Ca2+ influx triggers calcium-dependent inactivation (CDI) of the channel. TEA (external) and Cesium (internal) are used to block contaminating potassium ( K+ ) currents. This isolates the pure voltage-dependent kinetics of the VGCC. Self-Validation: At the conclusion of each recording sweep, 100 µM Cadmium ( Cd2+ ) , a non-selective VGCC blocker, is perfused. The residual current is measured and subtracted as the "leak current." If the Cd2+ -insensitive current exceeds 10% of the peak current, the seal integrity is deemed compromised, and the data point is automatically excluded. This internal leak-subtraction ensures that only bona fide VGCC activity is quantified.

Conclusion

2-(Aminomethyl)oxolane-2-carboxylic acid hydrochloride serves as a highly valuable tool compound for probing the structural requirements of the α2​δ binding pocket. By utilizing the self-validating pharmacological and electrophysiological protocols outlined above, researchers can accurately benchmark the efficacy of oxolane-based GABA analogues against traditional gabapentinoids, accelerating the development of novel therapeutics for neuropathic pain and hyperexcitability disorders.

References[4] Title: 2-(aminomethyl)oxolane-2-carboxylic acid hydrochloride | 2416242-93-6

Source: sigmaaldrich.com URL:[1] Title: GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid Source: researchgate.net URL:[3] Title: Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists Source: mdpi.com URL:[2] Title: Convenient Synthesis of Stable Aldimine−Borane Complexes, Chiral δ-Amino Alcohols, and γ-Substituted GABA Analogues from Nitriles Source: acs.org URL:

Sources

Methodological & Application

In Vivo Dosing and Pharmacokinetic Profiling of 2-(Aminomethyl)oxolane-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Preclinical Protocol Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Scientists Compound: 2-(Aminomethyl)oxolane-2-carboxylic acid hydrochloride (CAS: 2416242-93-6)

Introduction & Mechanistic Rationale

2-(Aminomethyl)oxolane-2-carboxylic acid hydrochloride is a highly specialized, conformationally constrained β2,2 -amino acid. Structurally, it features a tetrahydrofuran (oxolane) ring with both an aminomethyl group and a carboxylic acid moiety anchored at the C2 position.

As an Application Scientist, I frequently see researchers struggle with the transition of novel unnatural amino acids from in vitro assays to in vivo models. Because this compound is an investigational research chemical rather than an established clinical drug, there is no single "standard" dose. Instead, dosing must be rationally designed based on its structural properties.

The Causality of the Oxolane Constraint:

  • Peptidomimetic Stability: Natural α -amino acids are rapidly degraded in vivo by ubiquitous proteases (e.g., aminopeptidase N). The incorporation of β -amino acids—particularly those with bulky, cyclic constraints like the oxolane ring—sterically hinders protease active sites, drastically increasing the in vivo half-life of peptide therapeutics[1][2].

  • Neuropharmacological Targeting: The compound is a structural cousin to gabapentin (1-(aminomethyl)cyclohexaneacetic acid). However, the substitution of a cyclohexane ring with an oxygen-containing oxolane ring increases polarity and alters the spatial orientation of the pharmacophore. This conformational restriction is hypothesized to fine-tune binding affinity to the α2​δ subunit of voltage-gated calcium channels or GABAergic targets.

Because the compound is highly polar and zwitterionic (despite being supplied as an HCl salt), its pharmacokinetic (PK) behavior requires specific formulation and bioanalytical strategies to ensure accurate in vivo profiling.

Experimental Design: Establishing the Dosing Matrix

When establishing the in vivo dosage for a novel constrained β -amino acid in a murine model (e.g., C57BL/6 mice), the protocol must act as a self-validating system. We must first determine the Maximum Tolerated Dose (MTD) and baseline Pharmacokinetics (PK) before moving to pharmacodynamic (PD) efficacy models.

Based on established literature for structurally related β -amino acids (such as β -alanine and cyclic GABA analogs), systemic doses typically range from 10 to 50 mg/kg[3].

Table 1: Recommended Initial Dosing Matrix for Murine PK Studies
Route of AdministrationRecommended Dose RangeVehiclePurpose / Rationale
Intravenous (IV) 2 – 5 mg/kg0.9% Sterile SalineEstablishes baseline clearance (Cl), volume of distribution (Vd), and absolute elimination half-life ( t1/2​ ).
Per Os (PO / Oral) 10 – 50 mg/kg0.9% Saline or PBSDetermines absolute oral bioavailability (%F). β -amino acids rely on active transport (e.g., PEPT1) for GI absorption.
Intraperitoneal (IP) 10 – 40 mg/kg0.9% SalineUsed for behavioral/CNS efficacy models where rapid systemic exposure is required without the stress of IV tail vein injection[3].

Step-by-Step Methodologies

Protocol A: Formulation of the Dosing Solution

Expert Insight: The compound is supplied as a hydrochloride salt (MW: 181.62 g/mol ). While this guarantees excellent aqueous solubility, dissolving high concentrations in unbuffered water will result in a highly acidic solution, causing injection-site necrosis and skewed absorption kinetics.

  • Weighing: Accurately weigh the required amount of 2-(Aminomethyl)oxolane-2-carboxylic acid hydrochloride powder.

  • Solubilization: Dissolve the compound in 80% of the final target volume using 0.9% sterile saline.

  • pH Adjustment (Critical Step): Measure the pH using a micro-pH probe. Carefully titrate with 0.1 N NaOH until the pH reaches 7.2 – 7.4. The zwitterionic nature of the amino acid will buffer the solution near physiological pH.

  • Volume Adjustment: Bring the solution to the final volume with 0.9% saline.

  • Sterilization: Filter the formulated solution through a 0.22 µm PTFE or PES syringe filter prior to administration.

Protocol B: In Vivo Pharmacokinetic Dosing (Murine Model)

Expert Insight: Use a sparse sampling or serial microsampling technique to reduce the number of animals required and minimize physiological stress, which can alter cardiovascular and metabolic baselines.

  • Subject Preparation: Fast male C57BL/6 mice (20-25g) for 12 hours prior to PO dosing (water ad libitum). IV dosed mice do not require fasting.

  • Administration:

    • IV Cohort: Administer 2 mg/kg via lateral tail vein injection (bolus volume: 5 mL/kg).

    • PO Cohort: Administer 20 mg/kg via oral gavage (bolus volume: 10 mL/kg).

  • Serial Microsampling: At timepoints 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose, collect 20 µL of blood via tail snip or submandibular bleed into K2-EDTA coated microvettes.

  • Plasma Separation: Centrifuge the blood at 3,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to a pre-chilled 96-well plate and store at -80°C until bioanalysis.

Protocol C: LC-MS/MS Bioanalysis

Expert Insight: Standard C18 reversed-phase columns will fail to retain this highly polar, hydrophilic molecule. You must use Hydrophilic Interaction Liquid Chromatography (HILIC) or pre-column derivatization.

  • Protein Precipitation: To 10 µL of plasma, add 50 µL of ice-cold Acetonitrile containing an internal standard (e.g., Gabapentin-d10).

  • Centrifugation: Spin at 15,000 × g for 15 minutes at 4°C.

  • Chromatography: Inject 2 µL of the supernatant onto a HILIC column (e.g., Waters XBridge BEH Amide, 2.1 x 50 mm, 2.5 µm).

  • Mobile Phase: Use a gradient of 10 mM Ammonium Formate in Water (pH 3.0) and Acetonitrile.

  • Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode, monitoring the specific MRM transition for the free base (m/z 146.1 fragment ion).

Data Presentation: Target PK Parameters

Upon completion of the LC-MS/MS analysis, non-compartmental analysis (NCA) should be performed to extract the following self-validating parameters:

Table 2: Target Pharmacokinetic Parameters & Interpretation
ParameterDefinitionExpected Profile for Constrained β -Amino Acids
Cmax​ Maximum plasma concentrationHigh following IV; PO depends on active GI transport.
Tmax​ Time to reach Cmax​ Typically 0.5 – 1.0 hours for PO administration.
AUC0−∞​ Total systemic exposureUsed to calculate absolute bioavailability ( F=[AUCPO​/AUCIV​]×[DoseIV​/DosePO​] ).
Cl Systemic clearanceExpected to be moderate to low due to resistance to enzymatic degradation[1].
Vd Volume of distributionLikely approximates total body water due to high hydrophilicity.

Process Visualizations

G A Compound Formulation (0.9% Saline, pH 7.2) B IV Administration (2-5 mg/kg) A->B C PO Administration (10-50 mg/kg) A->C D Serial Microsampling (Tail Vein, 0-24h) B->D C->D E LC-MS/MS Bioanalysis (HILIC Column) D->E F PK Parameter Extraction (Bioavailability, Half-life) E->F

Caption: Workflow for the in vivo pharmacokinetic profiling of polar unnatural amino acids.

G A 2-(Aminomethyl)oxolane- 2-carboxylic acid B Steric Hindrance via Oxolane Ring A->B D Conformational Restriction (β2,2-amino acid) A->D C Protease Resistance (In Vivo Stability) B->C E Receptor Modulation (GABA / α2δ targets) D->E

Caption: Mechanistic rationale for utilizing the oxolane-constrained beta-amino acid scaffold.

References

  • ACS Publications. "Enhancing Cancer Vaccine Efficacy: Backbone Modification with β-Amino Acids Alters the Stability and Immunogenicity of MUC1-Derived Glycopeptide Formulations." JACS Au. Available at: [Link]

  • ResearchGate. "β - Alanine protects mice from memory deficits induced by ageing, scopolamine, diazepam and ethanol." ResearchGate. Available at:[Link]

  • Semantics Scholar. "Beta-amino acid-containing hybrid peptides--new opportunities in peptidomimetics." Organic and Biomolecular Chemistry. Available at:[Link]

Sources

Application of 2-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride in Neuroscience: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive review of scientific databases and chemical repositories reveals a significant gap in the literature regarding the application of 2-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride in the field of neuroscience. Despite its availability from several chemical suppliers, there is currently no published research detailing its mechanism of action, specific targets within the central nervous system, or established protocols for its use in neurological research.

This document outlines the findings of an extensive search and provides context on related compounds, highlighting the novelty of 2-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride as a potential but as-yet-unexplored research tool.

I. Current Status of Research

An exhaustive search of prominent scientific databases, including PubMed, Scopus, and Google Scholar, as well as chemical supplier databases, was conducted for "2-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride" and its synonym, "2-(aminomethyl)tetrahydrofuran-2-carboxylic acid hydrochloride." The search yielded the following:

  • Chemical Supplier Data: Several chemical suppliers list the compound for research purposes, providing basic chemical and physical properties such as molecular formula (C₆H₁₂ClNO₃), molecular weight (181.62 g/mol ), and CAS numbers. However, these listings do not include any information regarding biological activity or application in neuroscience.

  • Absence of Peer-Reviewed Literature: There are no peer-reviewed articles, application notes, or established protocols describing the use of 2-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride in neuroscience research. This includes a lack of information on:

    • Pharmacodynamics and pharmacokinetics

    • Mechanism of action

    • In vitro or in vivo studies on neuronal cells or animal models

    • Potential therapeutic applications for neurological disorders

II. Analysis of Structurally Related Compounds

While no direct information exists for the topic compound, analysis of its structural features allows for speculation on potential areas of investigation. The molecule contains a tetrahydrofuran (oxolane) ring, a carboxylic acid group, and an aminomethyl group, which are present in various neuroactive compounds.

  • GABA Analogues: The presence of a carboxylic acid and an amino group suggests a possible interaction with the GABAergic system. However, its cyclic ether structure distinguishes it from classic GABA analogues like gabapentin and pregabalin.

  • Oxolane-Containing Compounds: The tetrahydrofuran (oxolane) moiety is a core structure in various biologically active molecules. For instance, certain compounds containing this ring system have been investigated for their potential as cognitive enhancers or for the treatment of neurodegenerative diseases.

It is crucial to emphasize that any potential activity of 2-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride based on structural similarity to other compounds is purely speculative and requires rigorous experimental validation.

III. Future Directions and Protocol Development

Given the absence of existing data, researchers interested in this compound would need to undertake foundational studies to characterize its neuropharmacological profile. A potential research workflow could involve the following stages:

  • In Vitro Characterization:

    • Receptor Binding Assays: To identify potential molecular targets, such as GABA receptors, glutamate receptors, or other neurotransmitter systems.

    • Cell-Based Assays: Using primary neuronal cultures or cell lines to assess effects on cell viability, neurite outgrowth, and synaptic protein expression.

    • Electrophysiology: Employing patch-clamp techniques to determine the compound's effects on ion channel function and neuronal excitability.

  • In Vivo Studies:

    • Pharmacokinetic Profiling: To determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross the blood-brain barrier.

    • Behavioral Models: Assessing the compound's effects in animal models of neurological disorders, such as epilepsy, neuropathic pain, anxiety, or cognitive impairment.

    • Neurochemical Analysis: Measuring neurotransmitter levels in different brain regions following compound administration.

Below is a generalized workflow for initiating the investigation of a novel compound in neuroscience.

Caption: A generalized workflow for the initial characterization of a novel compound in neuroscience research.

IV. Conclusion

At present, 2-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride represents an unexplored chemical entity within the field of neuroscience. The lack of published data means that any researcher wishing to investigate its properties will be venturing into novel territory. The structural motifs suggest potential avenues for investigation, particularly in the context of GABAergic modulation, but these hypotheses require empirical testing. The development of detailed application notes and protocols will only be possible following the publication of such foundational research.

Application Notes and Protocols for 2-(Aminomethyl)oxolane-2-carboxylic acid Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(Aminomethyl)oxolane-2-carboxylic acid hydrochloride is a heterocyclic, non-proteinogenic amino acid analog. Its unique structural features, combining a constrained tetrahydrofuran ring with an aminomethyl and a carboxylic acid group, make it a compound of interest for researchers in drug discovery and development. As with any experimental compound, the ability to prepare and store solutions of known concentration and stability is paramount for obtaining reliable and reproducible results.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for the preparation and storage of solutions of 2-(Aminomethyl)oxolane-2-carboxylic acid hydrochloride. The protocols outlined herein are designed to ensure the integrity and stability of the compound in solution, a critical factor for its use in biological assays, analytical method development, and other research applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the foundation for developing robust solution preparation and storage protocols. Key properties for 2-(Aminomethyl)oxolane-2-carboxylic acid hydrochloride are summarized below.

PropertyValueSource
Molecular Formula C₆H₁₂ClNO₃[1]
Molecular Weight 181.62 g/mol [1]
Appearance White to off-white powder[1]
Aqueous Solubility Data not available. Assumed to be soluble based on its hydrochloride salt form and polar functional groups.General chemical principles
pKa Data not available. Estimated based on similar structures: Carboxylic acid pKa ~2-4; Amine pKa ~9-10.General chemical principles
Storage of Solid Store at 2-8°C in a dry, well-ventilated place. Keep container tightly closed.

Solution Preparation: A Step-by-Step Protocol

The following protocol outlines the recommended procedure for preparing aqueous stock solutions of 2-(Aminomethyl)oxolane-2-carboxylic acid hydrochloride. The causality behind each step is explained to provide a deeper understanding of the process.

Materials and Equipment
  • 2-(Aminomethyl)oxolane-2-carboxylic acid hydrochloride powder

  • High-purity water (e.g., Milli-Q® or equivalent)

  • 0.1 N Hydrochloric Acid (HCl)

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • pH meter (calibrated)

  • Magnetic stirrer and stir bars

  • Sterile syringe filters (0.22 µm)

  • Sterile storage vials (amber glass or polypropylene)

Protocol: Preparation of a 10 mM Aqueous Stock Solution
  • Gravimetric Measurement: Accurately weigh the desired amount of 2-(Aminomethyl)oxolane-2-carboxylic acid hydrochloride powder using an analytical balance. For example, to prepare 10 mL of a 10 mM solution, weigh 1.816 mg of the compound.

    • Rationale: Precise weighing is critical for achieving an accurate final concentration.

  • Initial Dissolution: Transfer the weighed powder to a volumetric flask of the appropriate size. Add a volume of solvent (either high-purity water or 0.1 N HCl) equivalent to approximately 70-80% of the final desired volume.

    • Rationale: Using a slightly acidic solvent like 0.1 N HCl can enhance the solubility of amine hydrochloride salts and is a common practice for preparing stock solutions of amino acid standards.[2][3] This also helps to maintain the compound in its protonated, and often more stable, form.

  • Complete Dissolution: Gently swirl the flask or use a magnetic stirrer at a low speed to facilitate dissolution. If necessary, sonication in a water bath for short periods (1-2 minutes) can be employed to break up any clumps and aid dissolution. Avoid excessive heating.

    • Rationale: Vigorous stirring can introduce air, potentially leading to oxidation. Sonication provides energy to overcome intermolecular forces in the crystal lattice without significant heating.

  • Final Volume Adjustment: Once the solid is completely dissolved, bring the solution to the final volume with the chosen solvent. Ensure the meniscus is precisely on the calibration mark of the volumetric flask.

  • Homogenization: Cap the flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.

  • pH Measurement (Optional but Recommended): Measure the pH of the solution. This value should be recorded for batch-to-batch consistency and for understanding the stability of the compound in this specific solution.

  • Sterile Filtration: For applications requiring sterility, filter the solution through a 0.22 µm sterile syringe filter into a sterile container.

    • Rationale: This removes any potential microbial contamination, which is crucial for long-term storage and use in cell-based assays.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protecting (amber) vials.

    • Rationale: Aliquoting prevents contamination of the entire stock solution from repeated use and minimizes degradation from repeated freeze-thaw cycles.

Solution_Preparation_Workflow cluster_prep Solution Preparation cluster_processing Processing & Storage weigh 1. Weigh Compound dissolve 2. Initial Dissolution (70-80% Solvent) weigh->dissolve mix 3. Complete Dissolution (Swirl/Sonicate) dissolve->mix volume 4. Final Volume Adjustment mix->volume homogenize 5. Homogenize (Invert Flask) volume->homogenize ph_measure 6. pH Measurement (Optional) homogenize->ph_measure filter 7. Sterile Filtration (0.22 µm) ph_measure->filter aliquot 8. Aliquot (Single-Use Vials) filter->aliquot store 9. Store Appropriately aliquot->store

Caption: Workflow for the preparation of 2-(Aminomethyl)oxolane-2-carboxylic acid hydrochloride solutions.

Storage and Stability

The stability of 2-(Aminomethyl)oxolane-2-carboxylic acid hydrochloride solutions is influenced by temperature, pH, light exposure, and the presence of oxidizing agents. The following recommendations are based on general principles for amino acid hydrochloride solutions and should be validated for specific experimental needs.

Recommended Storage Conditions
Storage ConditionRecommended TemperatureDurationRationale
Short-Term 2-8°CUp to 1 weekRefrigeration slows down potential microbial growth and chemical degradation.
Long-Term -20°C or -80°CMonths to yearsFreezing significantly reduces the rates of most degradation pathways.[3]

Key Considerations for Stability:

  • pH: The hydrochloride salt will result in an acidic solution. In general, amino acids are more stable at acidic pH. However, extreme pH values (highly acidic or alkaline) can promote hydrolysis of the oxolane ring or other degradation pathways.

  • Light: Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil. Light can provide the energy for photolytic degradation.

  • Oxidation: While the molecule does not have highly susceptible moieties for oxidation, it is good practice to minimize headspace in vials to reduce contact with air, especially for long-term storage.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation of some molecules.[4] Preparing single-use aliquots is the most effective way to avoid this.

Protocol for a Preliminary Stability Assessment

To ensure the integrity of your experimental results, it is highly recommended to perform a preliminary stability assessment of your prepared solutions under your specific storage and experimental conditions.

Forced Degradation Studies

Forced degradation studies are a cornerstone of understanding a compound's stability profile.[4][5][6] These studies intentionally expose the compound to harsh conditions to accelerate degradation and identify potential degradation products.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis acid Acidic Hydrolysis (e.g., 0.1 N HCl, 60°C) hplc Stability-Indicating HPLC Method acid->hplc base Basic Hydrolysis (e.g., 0.1 N NaOH, 60°C) base->hplc oxidation Oxidation (e.g., 3% H₂O₂, RT) oxidation->hplc thermal Thermal Stress (e.g., 60°C in dark) thermal->hplc photo Photostability (e.g., ICH Q1B conditions) photo->hplc impurities Identify & Quantify Degradation Products hplc->impurities

Caption: Workflow for a forced degradation study to assess stability.

Experimental Protocol for Stability Assessment
  • Prepare a Stock Solution: Prepare a fresh stock solution of 2-(Aminomethyl)oxolane-2-carboxylic acid hydrochloride at a known concentration (e.g., 1 mg/mL) in a relevant solvent (e.g., water or a buffer used in your experiments).

  • Aliquot for Different Conditions: Distribute the stock solution into several aliquots.

  • Time Zero Analysis: Immediately analyze one aliquot using a suitable analytical method (e.g., HPLC-UV or LC-MS) to establish the initial purity and concentration.

  • Storage under Experimental Conditions: Store the remaining aliquots under your intended experimental and long-term storage conditions.

  • Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot from each storage condition and analyze it using the same analytical method.

  • Data Analysis: Compare the purity and concentration of the stored samples to the time-zero sample. A significant decrease in the main peak area and/or the appearance of new peaks indicates degradation.

Analytical Methods for Quantification and Purity Assessment

A validated, stability-indicating analytical method is essential for accurately determining the concentration and purity of 2-(Aminomethyl)oxolane-2-carboxylic acid hydrochloride solutions.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a common technique for purity assessment. Due to the lack of a strong chromophore in the molecule, derivatization with a UV-active agent may be necessary for sensitive detection.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers high sensitivity and selectivity and is ideal for quantifying the compound in complex biological matrices. It can also be used to identify potential degradation products.[7][8]

The development of a specific analytical method is beyond the scope of these notes, but generally involves optimizing the mobile phase, column chemistry, and detector settings to achieve good separation of the parent compound from any impurities or degradants.

Conclusion

The reliable preparation and storage of 2-(Aminomethyl)oxolane-2-carboxylic acid hydrochloride solutions are fundamental to the success of research and development activities involving this compound. By following the detailed protocols and understanding the scientific rationale presented in these application notes, researchers can ensure the quality and integrity of their solutions, leading to more accurate and reproducible experimental outcomes. It is strongly recommended that users perform their own stability assessments under their specific experimental conditions to validate these general guidelines.

References

  • Agilent Technologies. (2017, March 21). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Agilent. [Link]

  • MedCrave. (2016, December 14). Forced degradation studies. MedCrave online. [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]

  • Hayun, H., Zahra, A., & Lutfika, H. (2020). Antioxidants effect of two aminomethyl derivatives of 2-methoxyphenol on thermal and storage oxidative stability of coconut oil. Universitas Indonesia. [Link]

  • Waters. (n.d.). Amino Acid Standard Kits. Waters Help Center. [Link]

  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

  • Google Patents. (n.d.). Cyclic amino acid molecules and preparation procedures thereof.
  • PubMed. (2003, June 13). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. Retrieved from [Link]

  • Semantic Scholar. (2001, June 1). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • Chemspace. (n.d.). (2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid hydrochloride. Retrieved from [Link]

  • ChemBK. (n.d.). (2R)-oxolane-2-carboxylic acid. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). OXOLANE-2-CARBOXYLIC ACID. Retrieved from [Link]

  • SigmaAldrich.cn. (n.d.). 2-(aminomethyl)oxolane-2-carboxylic acid hydrochloride. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Aminomethyl)oxolane-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(aminomethyl)oxolane-2-carboxylic acid hydrochloride (also known as 2-(aminomethyl)tetrahydrofuran-2-carboxylic acid hydrochloride). As a cyclic α -quaternary amino acid derivative, this compound is a highly specialized building block used in peptidomimetic drug development and advanced organic synthesis.

This guide is designed for research scientists and process chemists. It bypasses basic laboratory techniques to focus directly on the mechanistic causality, critical reaction parameters, and validated troubleshooting steps required to successfully synthesize this molecule.

Mechanistic Overview & Synthetic Strategy

The synthesis of α -quaternary cyclic amino acids requires precise control over enolate chemistry. Direct alkylation of [1] is highly inefficient due to the formation of poorly soluble, unreactive dianions.

To bypass this, our validated synthetic strategy employs a four-step sequence:

  • Protection: Masking the carboxylic acid as a methyl ester to increase the acidity of the α -proton and ensure a homogeneous reaction mixture.

  • Alkylation: Generation of a kinetic lithium enolate using LDA at cryogenic temperatures, followed by trapping with N-(bromomethyl)phthalimide. A free aminomethyl halide cannot be used as it is highly unstable and prone to polymerization. The phthalimide acts as a robust protecting group.

  • Deprotection: Cleavage of the phthalimide using the [2] (hydrazine hydrate).

  • Hydrolysis: Simultaneous ester hydrolysis and amine protonation using aqueous HCl to yield the final hydrochloride salt.

Synthetic Workflow

SynthesisWorkflow SM Tetrahydrofuran-2-carboxylic acid (Starting Material) Step1 Step 1: Esterification MeOH, H2SO4, Reflux SM->Step1 Int1 Methyl oxolane-2-carboxylate Step1->Int1 Step2 Step 2: Alkylation 1. LDA, THF, -78°C 2. N-(bromomethyl)phthalimide Int1->Step2 Int2 Methyl 2-(phthalimidomethyl) oxolane-2-carboxylate Step2->Int2 Step3 Step 3: Deprotection Hydrazine hydrate, EtOH Int2->Step3 Int3 Methyl 2-(aminomethyl) oxolane-2-carboxylate Step3->Int3 Step4 Step 4: Hydrolysis 6M HCl, Reflux Int3->Step4 Product 2-(Aminomethyl)oxolane-2-carboxylic acid hydrochloride (Final Product) Step4->Product

Workflow for the synthesis of 2-(aminomethyl)oxolane-2-carboxylic acid hydrochloride.

Experimental Protocols

Step 1: Esterification of Tetrahydrofuran-2-carboxylic acid
  • Causality: Free carboxylic acids form poorly soluble dianions that resist alkylation. Masking the acid as a methyl ester increases the α -proton acidity and ensures a homogeneous reaction mixture.

  • Procedure:

    • Dissolve 100 mmol of tetrahydrofuran-2-carboxylic acid in 150 mL of anhydrous methanol.

    • Add 2.0 mL of concentrated H 2​ SO 4​ dropwise at 0 °C.

    • Reflux the mixture for 12 hours.

    • Self-Validation: Monitor by TLC (Hexanes/EtOAc 7:3). The reaction is complete when the polar acid spot (R f​ ~0.1) disappears.

    • Quench with saturated NaHCO 3​ , extract with dichloromethane (3 x 50 mL), dry over MgSO 4​ , and concentrate in vacuo to yield methyl oxolane-2-carboxylate.

Step 2: LDA-Mediated Alkylation
  • Causality: Lithium diisopropylamide (LDA) is used at cryogenic temperatures to quantitatively generate the kinetic enolate, preventing Claisen self-condensation. N-(bromomethyl)phthalimide is chosen as the electrophile because unprotected aminomethyl halides are highly unstable.

  • Procedure:

    • In an oven-dried, argon-purged flask, add 110 mmol of freshly prepared LDA in 100 mL of anhydrous THF and cool to -78 °C.

    • Add a solution of methyl oxolane-2-carboxylate (100 mmol) in 20 mL THF dropwise over 30 minutes. Stir for 1 hour to ensure complete enolization.

    • Add N-(bromomethyl)phthalimide (105 mmol) dissolved in 30 mL THF dropwise.

    • Allow the reaction to slowly warm to room temperature over 4 hours.

    • Self-Validation: Quench a 0.1 mL aliquot with D 2​ O. MS analysis should show >95% deuterium incorporation if enolization was successful, or the product mass (m/z 290.1) if alkylation is complete.

    • Quench the main reaction with saturated NH 4​ Cl, extract with EtOAc, and purify via silica gel chromatography.

Step 3: Ing-Manske Deprotection
  • Causality: The[3] modification by Ing and Manske uses hydrazine hydrate to cleave the phthalimide under mild, neutral conditions, avoiding the harsh acids that could cleave the oxolane ether linkage.

  • Procedure:

    • Dissolve the alkylated intermediate (50 mmol) in 100 mL of absolute ethanol.

    • Add hydrazine hydrate (150 mmol, 3.0 eq).

    • Reflux the mixture for 6 hours.

    • Self-Validation: A thick white precipitate of phthalhydrazide will form, serving as a visual indicator of reaction progress.

    • Cool to 0 °C, filter off the phthalhydrazide byproduct, and concentrate the filtrate. Redissolve in CH 2​ Cl 2​ , filter again to remove residual salts, and evaporate to yield the free amino ester.

Step 4: Hydrolysis and Salt Formation
  • Causality: Aqueous hydrochloric acid simultaneously hydrolyzes the methyl ester and protonates the primary amine, driving the equilibrium toward the stable hydrochloride salt without requiring a separate salt-formation step.

  • Procedure:

    • Suspend the amino ester (40 mmol) in 50 mL of 6M HCl.

    • Reflux for 12 hours.

    • Cool to room temperature and wash the aqueous layer with diethyl ether (2 x 20 mL) to remove any non-polar organic impurities.

    • Lyophilize the aqueous layer to dryness to afford 2-(aminomethyl)oxolane-2-carboxylic acid hydrochloride as a white, hygroscopic powder.

Quantitative Data & Analytical Expected Values

Use the following reference data to validate your intermediates and final product.

Intermediate / ProductExpected YieldReaction TimeKey 1 H NMR Diagnostic Peaks (ppm)ESI-MS (m/z)
Methyl oxolane-2-carboxylate 90–95%12 h3.75 (s, 3H, -OCH 3​ ), 4.45 (dd, 1H, C2-H)131.1 [M+H] +
Phthalimide Intermediate 65–75%4 h7.70–7.85 (m, 4H, Ar-H), 4.10 (d, 1H, -CH 2​ -N)290.1[M+H] +
Amino Ester 80–85%6 h3.70 (s, 3H, -OCH 3​ ), 2.85 (d, 1H, -CH 2​ -NH 2​ )160.1[M+H] +
Final Product (HCl salt) 90–95%12 h3.20 (ABq, 2H, -CH 2​ -NH 3+​ ), 8.20 (br s, 3H, NH 3+​ )146.1 [M-Cl] +

Troubleshooting Guide

Issue EncounteredRoot Cause AnalysisCorrective Action / Solution
Low yield in Step 2 (Alkylation) Moisture in THF or incomplete enolate formation.Titrate LDA before use. Ensure THF is freshly distilled over Na/benzophenone. Maintain strict -78 °C internal temperature.
Recovery of unalkylated starting material Claisen self-condensation competing with alkylation.Add the electrophile rapidly after the 1-hour enolate formation window. Do not let the enolate sit at temperatures above -40 °C prior to electrophile addition.
Incomplete phthalimide deprotection Formation of stable reaction intermediates instead of phthalhydrazide.Ensure excess hydrazine hydrate (at least 3–5 eq) is used. Reflux vigorously in absolute EtOH; do not use lower-boiling solvents.
Sticky, hygroscopic final product Residual water or excess HCl trapped in the crystal lattice.Lyophilize the final aqueous solution thoroughly. Triturate the resulting sticky solid with cold, anhydrous diethyl ether to induce crystallization.

Frequently Asked Questions (FAQs)

Q: Can I use LiHMDS instead of LDA for the enolization in Step 2? A: While LiHMDS is a common non-nucleophilic base, its pK a​ (~26) is borderline for the quantitative deprotonation of methyl oxolane-2-carboxylate. LDA (pK a​ ~36) ensures rapid, irreversible kinetic enolate formation at -78 °C, minimizing side reactions and unreacted starting material.

Q: Why is the Ing-Manske procedure preferred over direct acid hydrolysis for the phthalimide intermediate? A: Direct acid hydrolysis of phthalimides requires extremely harsh conditions (e.g., concentrated HCl at 150 °C in a sealed tube). These conditions can prematurely cleave the oxolane ether linkage or cause undesired ring-opening side reactions. The Ing-Manske hydrazinolysis operates under mild refluxing ethanol conditions, preserving the integrity of the tetrahydrofuran ring.

Q: How do I efficiently remove the phthalhydrazide byproduct in Step 3? A: Phthalhydrazide is highly insoluble in cold ethanol and dichloromethane. Cooling the reaction mixture to 0 °C maximizes precipitation. Filtering the mixture, concentrating the filtrate, and performing a secondary filtration in CH 2​ Cl 2​ will remove >99% of the byproduct.

References

  • Tetrahydrofuran (Oxolane) Chemical Properties and Reactivity. Wikipedia, The Free Encyclopedia. URL: [Link]

  • Gabriel Synthesis and Hydrazinolysis Modifications. Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Degradation of 2-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride in experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-(Aminomethyl)oxolane-2-carboxylic acid hydrochloride (CAS: 2416242-93-6).

Because this compound integrates a cyclic aliphatic ether (oxolane/tetrahydrofuran), a carboxylic acid, and a primary amine into a highly functionalized, sterically constrained framework, it is susceptible to several distinct degradation pathways. This guide provides mechanistic explanations, troubleshooting FAQs, and self-validating protocols to ensure the integrity of your experimental workflows.

I. Mechanistic Troubleshooting & FAQs

Q1: My stock solutions of 2-(Aminomethyl)oxolane-2-carboxylic acid HCl degrade over time, showing an increase in UV baseline and unidentified acidic byproducts. What is causing this? The Causality: The oxolane (tetrahydrofuran) ring is highly susceptible to auto-oxidation. When exposed to atmospheric oxygen and light, radical abstraction occurs primarily at the C5 position (as C2 is fully substituted), leading to the formation of hydroperoxides[1]. These peroxides are unstable and decompose into high-boiling organic acids and ring-opened byproducts. The Solution: Store the compound in solid form under an inert atmosphere (Argon/N2). If solutions must be prepared, degas the solvent and consider adding a radical scavenger like BHT (butylated hydroxytoluene), provided it does not interfere with your downstream assays. Routine peroxide testing is mandatory for long-term liquid storage[2].

Q2: During high-temperature reactions (>150°C), I am losing the carboxylate group and observing the formation of a basic amine byproduct. How can I prevent this? The Causality: You are observing thermal decarboxylation. While amino acids are generally stable at room temperature, elevated thermal stress provides the activation energy required to expel CO₂. The protonated amine acts as an electron-withdrawing sink, facilitating the cleavage of the C-C bond[3]. The Solution: Keep reaction temperatures below 120°C. If your synthetic step requires high heat (e.g., specific cross-coupling or condensation reactions), you must temporarily protect the carboxylic acid as an ester (e.g., methyl or benzyl ester) to eliminate the driving force for decarboxylation.

Q3: When attempting to couple this compound to a peptide sequence using standard activators (EDC, HATU), my yields are exceptionally low, and LC-MS shows a mass corresponding to [M - H₂O]. The Causality: This is a classic case of intramolecular lactamization. When you activate the carboxylic acid at the C2 position, it becomes highly electrophilic. The adjacent aminomethyl group—once deprotonated by the coupling base (e.g., DIPEA)—acts as a potent nucleophile. The proximity of these groups leads to rapid intramolecular cyclization, forming a spiro-lactam rather than the desired intermolecular amide bond[4]. The Solution: You must protect the primary amine (e.g., with a Boc or Fmoc group) before activating the carboxylic acid. Ensure the amine is fully protected to prevent it from competing with your target nucleophile.

Q4: My reaction stoichiometry is consistently off, and the powder has taken on a gummy, sticky texture. The Causality: Hydrochloride salts of amines are inherently hygroscopic. The compound is absorbing ambient moisture from the air, forming a hydrate. This not only alters the molecular weight (causing weighing errors and stoichiometric imbalances) but the absorbed water can also quench sensitive reagents (like acid chlorides or Grignard reagents) in subsequent steps. The Solution: Store the solid in a vacuum desiccator over anhydrous calcium sulfate (Drierite) or phosphorus pentoxide. Always equilibrate the vial to room temperature before opening to prevent condensation.

II. Degradation Pathways Visualization

G Compound 2-(Aminomethyl)oxolane- 2-carboxylic acid HCl Oxidation Atmospheric O2 (Light/Time) Compound->Oxidation Heat Thermal Stress (>150°C) Compound->Heat Coupling Activation Reagents (EDC/HATU) Compound->Coupling Moisture Ambient Humidity Compound->Moisture Peroxide Hydroperoxides & Ring-Opened Acids Oxidation->Peroxide Amine Decarboxylated Amine Heat->Amine Lactam Spiro-Lactam (Intramolecular) Coupling->Lactam Hydrate Hydrated Salt (Stoichiometry Loss) Moisture->Hydrate

Degradation pathways of 2-(Aminomethyl)oxolane-2-carboxylic acid HCl.

III. Quantitative Data Summary

Degradation PathwayPrimary TriggerAnalytical Signature (LC-MS / NMR)Preventative Strategy
Oxolane Ring Oxidation O₂, Light, Prolonged solution storage+16 Da or +32 Da (Peroxides); Broad acidic peaksInert atmosphere; BHT stabilizer; Store solid at -20°C.
Thermal Decarboxylation Heat (>150°C)-44 Da (Loss of CO₂); Loss of carboxyl ¹³C NMR signalMaintain T < 120°C; Esterify carboxylate if heat is required.
Spiro-Lactamization Carboxyl activation + Basic conditions-18 Da (Loss of H₂O); Shift in carbonyl IR stretchN-protection (Boc/Fmoc) prior to carboxyl activation.
Hygroscopic Hydration Ambient humidity (>40% RH)Broad OH stretch in IR; Stoichiometric yield dropsVacuum desiccation; Weigh in a controlled humidity glovebox.

IV. Self-Validating Experimental Protocols

Protocol A: Quantitative Peroxide Testing and Mitigation

Oxolane derivatives must be verified for peroxide absence prior to use in sensitive assays to prevent oxidative degradation of the API[2].

  • Reagent Preparation: Prepare a 10% (w/v) Potassium Iodide (KI) solution in distilled water. Store in an amber bottle.

  • Sampling: In a glass vial, dissolve 10 mg of 2-(Aminomethyl)oxolane-2-carboxylic acid HCl in 1 mL of degassed, deionized water.

  • Reaction: Add 1 mL of glacial acetic acid, followed by 0.5 mL of the 10% KI solution.

  • Incubation & Validation: Vortex gently and let stand in the dark for 5 minutes.

  • Interpretation:

    • Clear/Pale Yellow: Peroxide-free (< 5 ppm). Safe to use.

    • Distinct Yellow/Brown: Peroxides present. The iodide has been oxidized to iodine by hydroperoxides[5].

  • Mitigation: If peroxides are detected, the batch should be discarded or purified via passage through a column of activated basic alumina, followed by immediate lyophilization.

Protocol B: Controlled N-Protection to Prevent Lactamization

To utilize the carboxylic acid in coupling reactions without triggering intramolecular cyclization.

  • Dissolution: Suspend 1.0 mmol of the hydrochloride salt in 5 mL of a 1:1 mixture of 1,4-Dioxane and water.

  • Basification (Critical Step): Cool the mixture to 0°C. Slowly add 2.5 mmol of Sodium Bicarbonate (NaHCO₃). Causality: The mild base neutralizes the HCl salt and deprotonates the amine without causing premature degradation.

  • Protection: Add 1.2 mmol of Di-tert-butyl dicarbonate (Boc₂O) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The self-validating check here is the cessation of CO₂ evolution (bubbling).

  • Workup: Acidify the mixture to pH 3 using 1M KHSO₄ (do not use strong HCl to avoid Boc cleavage), extract with Ethyl Acetate (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting N-Boc protected compound is now safe for standard peptide coupling.

V. References

  • Development of a control strategy for peroxide in tetrahydrofuran based on a simple method to mitigate the risk of oxidation product Tango Therapeutics[Link]

  • The Rate of Spontaneous Decarboxylation of Amino Acids Journal of the American Chemical Society (ACS Publications)[Link]

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications Chemical Reviews (ACS Publications)[Link]

  • Safety Office Guide for Peroxide Forming Chemicals North Dakota State University (NDSU)[Link]

Sources

Technical Support Center: Troubleshooting 2-(Aminomethyl)oxolane-2-carboxylic acid hydrochloride Assays

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, assay developers, and synthetic chemists. Prepared by: Senior Application Science Team

The integration of unnatural amino acids into biological assays and synthetic pipelines often yields unexpected artifacts. 2-(Aminomethyl)oxolane-2-carboxylic acid hydrochloride (also known as 2-(aminomethyl)tetrahydrofuran-2-carboxylic acid HCl) is a highly specialized cyclic β -amino acid. Its unique structural topology—featuring a saturated oxolane ring [3], an α -quaternary stereocenter [1], and a stoichiometric hydrochloride salt—presents specific physicochemical challenges.

This guide synthesizes field-proven insights to help you troubleshoot false positives, low synthetic yields, and quantification errors associated with this compound.

Part 1: Quantitative Artifact Matrix

Before altering your experimental design, consult the table below to determine if your unexpected results align with known physicochemical interferences caused by this molecule.

Assay TypeExpected ResultObserved AnomalyQuantitative ShiftMechanistic Root Cause
Cell Viability (e.g., MTT) IC 50​ > 100 µMApparent IC 50​ ~ 5–10 µM10 to 20-fold false toxicity increaseUnbuffered HCl salt drops media pH to < 6.0, inducing cellular apoptosis.
Enzyme Inhibition No inhibitionRapid loss of enzyme velocity>80% reduction in Vmax​ Acidification alters the ionization state of catalytic triad residues.
Peptide Coupling (EDC/NHS) >90% conjugation yield<15% conjugation yield85% reduction in efficiencyExtreme steric hindrance at the α -quaternary carbon blocks nucleophilic attack.
Amine Quantification (Ninhydrin) Linear absorbance at 570 nmNon-linear, weak signal~70% signal attenuationBulky oxolane ring retards the kinetics of the Ruhemann's purple formation.

Part 2: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why am I seeing massive toxicity in my cell-based assays when this compound should be biologically inert?

The Causality: You are likely observing a pH artifact, not compound-driven toxicity. This molecule is supplied as a hydrochloride (HCl) salt . When dissolved in standard, weakly buffered cell culture media (like DMEM or RPMI) or unbuffered aqueous solutions, the stoichiometric release of HCl protons rapidly overwhelms the buffering capacity. A 10 mM stock solution can drop the pH of an assay well to below 6.0, which rapidly denatures proteins and triggers cell death. The Fix: Never add the raw aqueous stock directly to cells. Pre-neutralize your stock solution using 1 N NaOH until the pH reaches 7.2–7.4, or dissolve the compound in a high-capacity buffer (e.g., 100 mM HEPES, pH 7.4) prior to serial dilution.

Q2: My peptide coupling yields are abysmal (<15%) when using standard EDC/NHS or DIC chemistry. How do I fix this?

The Causality: 2-(Aminomethyl)oxolane-2-carboxylic acid is an α -quaternary amino acid. The carbon bearing the carboxylate is fully substituted, bonded directly to the bulky oxolane (tetrahydrofuran) ring [1]. This creates massive steric shielding around the activated carbonyl transition state. Standard carbodiimides (EDC, DIC) form an O-acylisourea intermediate that is simply too hindered for the incoming amine to attack efficiently, leading to hydrolysis or rearrangement to an inactive N-acylurea rather than amide bond formation. The Fix: You must use highly reactive uronium/aminium salts (such as HATU or COMU) that generate a highly active, less hindered HOAt ester [2]. Furthermore, because the compound is an HCl salt, you must use excess non-nucleophilic base to free the amine and drive the reaction.

Q3: Why is the compound insoluble in anhydrous DMF or DMSO?

The Causality: Zwitterionic amino acids and their HCl salts have incredibly high crystal lattice energies and rely on hydrogen bonding with water for solvation. In purely aprotic organic solvents like DMF or dichloromethane (DCM), the salt remains insoluble. The Fix: The addition of a tertiary amine base (like N,N-Diisopropylethylamine, DIPEA) is required to break the salt bridge, neutralize the HCl, and solubilize the free base in organic solvents.

Part 3: Validated Experimental Protocols

Protocol: High-Efficiency Coupling of 2-(Aminomethyl)oxolane-2-carboxylic acid

To overcome the α -quaternary steric hindrance [1] and the HCl salt interference, use the following HATU-mediated coupling protocol [2]. This method ensures self-validating stoichiometric control.

Reagents Required:

  • 2-(Aminomethyl)oxolane-2-carboxylic acid HCl (1.0 equivalent)

  • Target primary amine / Resin-bound peptide (1.0 equivalent)

  • HATU (1.2 equivalents)

  • DIPEA (3.0 to 4.0 equivalents) Critical for HCl salts

  • Anhydrous DMF

Step-by-Step Methodology:

  • Solubilization & Neutralization: Suspend 1.0 eq of the oxolane compound in anhydrous DMF (concentration ~0.1 M). The solution will likely be cloudy.

  • Base Addition: Add 3.0 eq of DIPEA.

    • Mechanistic Note: 1.0 eq neutralizes the HCl salt of the compound (clearing the solution), 1.0 eq neutralizes the target amine (if it is also a salt), and 1.0 eq serves as the catalytic base required for HATU activation.

  • Pre-Activation: Add 1.2 eq of HATU to the mixture. Vortex and incubate at room temperature for exactly 5 minutes. Do not exceed 10 minutes, as the active HOAt ester can degrade over time.

  • Conjugation: Add the activated mixture to 1.0 eq of your target amine.

  • Thermal Assistance: Due to the severe steric bulk of the oxolane ring, incubate the reaction at 45°C for 4 hours , or utilize microwave-assisted peptide synthesis (MAPS) at 75°C for 15 minutes [2].

  • Validation: Monitor the reaction completion via LC-MS. The mass shift should correspond to [Moxolane​+Mamine​−H2​O+H]+ .

Part 4: Workflow Visualization

The following decision tree illustrates the critical path for preparing this compound based on your assay environment to prevent the aforementioned artifacts.

Workflow Start 2-(Aminomethyl)oxolane-2-carboxylic acid HCl Assay Preparation Split Determine Assay Environment Start->Split AqBranch Aqueous / Biological (Cells, Enzymes) Split->AqBranch In vitro / In vivo OrgBranch Organic / Synthetic (Coupling, Derivatization) Split->OrgBranch Chemical Synthesis IssueAq Risk: Severe pH Drop (HCl Salt Dissociation) AqBranch->IssueAq IssueOrg Risk: Steric Hindrance & Insolubility OrgBranch->IssueOrg FixAq Pre-neutralize with NaOH or use >100 mM Buffer IssueAq->FixAq Action FixOrg Add 3.0 eq DIPEA & Use HATU/HOAt Activators IssueOrg->FixOrg Action

Caption: Troubleshooting workflow for mitigating pH artifacts and steric hindrance in oxolane derivative assays.

References

  • Title: Asymmetric hydroalkylation of alkynes and allenes with imidazolidinone derivatives: α -alkenylation of α -amino acids Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review Source: Energies (MDPI) URL: [Link]

Technical Support Center: Ensuring the Integrity of 2-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address the critical aspects of preparing and maintaining high-integrity stock solutions. The reliability of your experimental outcomes is directly linked to the purity and stability of your reagents. This resource provides in-depth troubleshooting advice and best-practice protocols to help you prevent, identify, and resolve potential contamination issues.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common queries regarding the handling of 2-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride.

Q1: What is the most likely source of contamination in my stock solution? The most common sources are microbial (bacteria, fungi from the environment or handling), chemical (cross-contamination, degradation of the compound, or leachates from containers), and physical (particulate matter from glassware or the solid compound itself).[1] Aseptic technique is paramount to preventing microbial contamination.[2]

Q2: My freshly prepared solution is cloudy. What does this mean? Cloudiness, or turbidity, immediately after preparation usually indicates incomplete dissolution or that the solubility limit has been exceeded in the chosen solvent. If cloudiness appears over time in a previously clear solution, it is often a sign of microbial growth or chemical precipitation due to changes in temperature or pH.

Q3: I've noticed a slight yellowing of my stock solution upon storage. Is it still viable? Discoloration can be an indicator of chemical degradation. For many amine-containing compounds, this can result from oxidation. While slight color change may not always impact function in less sensitive assays, it is a sign of instability. For critical applications, it is strongly recommended to discard the solution and prepare a fresh stock.

Q4: Can I sterilize my stock solution by autoclaving? No. Autoclaving is not recommended for 2-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride or similar amino acid derivatives. High heat can lead to significant degradation, reducing the concentration of the active compound and potentially creating confounding byproducts.[3][4][5] The preferred method for sterilization is filtration through a 0.22 µm membrane filter.[6][7][8]

Q5: The solid powder appears clumpy. How should I handle this? Clumping is a strong indication that the compound, which is a hydrochloride salt, is hygroscopic and has absorbed atmospheric moisture.[9][10][11] This will affect the accuracy of weighing. To ensure accurate concentration, the powder should be handled quickly in a low-humidity environment, stored in a desiccator, and weighed from a tightly sealed container.[9][10] For highly sensitive experiments, using a glovebox with an inert atmosphere is the ideal method.[11][12]

Section 2: Troubleshooting Guide: From Observation to Solution

This guide provides a systematic approach to diagnosing and resolving common issues encountered with stock solutions.

Issue 1: Inconsistent or Non-Reproducible Experimental Results
  • Possible Cause A: Inaccurate Initial Concentration

    • Causality: The hygroscopic nature of the hydrochloride salt means it readily absorbs water from the air.[9] If the powder has absorbed moisture, weighing out a specific mass will result in a lower-than-expected molar concentration of the actual compound.

    • Troubleshooting & Prevention:

      • Assess Powder: Check for clumping or a "wet" appearance.[10]

      • Improve Handling: Minimize the time the stock container is open to the atmosphere.[9][10] Work quickly and reseal the container promptly.

      • Controlled Environment: For best results, weigh the compound in a glovebox or a room with controlled low humidity.[11]

      • Storage: Always store the solid compound in a desiccator over a suitable desiccant. For frequent use, consider aliquoting the powder into smaller, single-use vials to avoid repeatedly opening the main container.[10][13]

  • Possible Cause B: Chemical Degradation Over Time

    • Causality: Amine and carboxylic acid groups can be susceptible to degradation, especially with fluctuations in pH, temperature, or exposure to light and oxygen.

    • Troubleshooting & Prevention:

      • pH Monitoring: Check the pH of your solution. The hydrochloride salt will make the initial solution acidic. If your experimental buffer system causes a significant pH shift, it could accelerate degradation.

      • Storage Conditions: Store stock solutions at the recommended temperature (typically 2-8°C or -20°C for longer-term storage) and protected from light using amber vials.

      • Prepare Fresh: The most reliable way to ensure compound integrity is to prepare solutions fresh from solid powder for each experiment or, at a minimum, on a weekly basis.

Issue 2: Visible Particulates, Cloudiness, or Color Change
  • Possible Cause A: Microbial Contamination

    • Causality: Bacteria, yeast, or mold can be introduced from non-sterile equipment, solvents, or poor aseptic handling techniques.[1][14] These organisms proliferate in nutrient-containing aqueous solutions.

    • Troubleshooting & Prevention:

      • Microscopic Examination: A simple check under a microscope can often confirm the presence of microbes.

      • Aseptic Technique: Ensure all glassware is sterile. Work in a laminar flow hood or biological safety cabinet.[14][15] Wear appropriate personal protective equipment, including gloves.[1]

      • Sterile Filtration: This is the most critical preventative step. After dissolving the compound, pass the entire solution through a sterile 0.22 µm syringe filter into a sterile final container.[2][15][16] This physically removes microbial contaminants.[7]

  • Possible Cause B: Chemical Precipitation

    • Causality: The compound may be precipitating out of solution. This can be caused by using a poor solvent, exceeding the solubility limit, or a change in temperature or pH that reduces solubility.

    • Troubleshooting & Prevention:

      • Verify Solubility: Confirm the solubility of 2-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride in your chosen solvent system.

      • Temperature Effects: Check if the solution clears upon gentle warming. If so, it indicates that the storage temperature is too low, causing the compound to crystallize. Store at a slightly higher temperature if stability allows.

      • pH Adjustment: Ensure the final pH of the solution is one where the compound remains soluble.

  • Possible Cause C: Leachates from Plasticware

    • Causality: Low-quality plastic containers can release chemicals (leachables) into the solution, especially with organic solvents or over long storage periods.[17][18][19] These can appear as an oily film, haze, or particulates.

    • Troubleshooting & Prevention:

      • Use High-Quality Containers: Utilize sterile, high-quality polypropylene (PP) or glass (Type 1 borosilicate) containers for storage.

      • Perform Blank Tests: If you suspect leachates, store only the solvent in the container under the same conditions and check for any signs of contamination.[20]

      • Limit Storage Time: The shorter the solution is stored, the lower the risk of significant leaching.[18]

Section 3: Protocols for High-Integrity Stock Solutions

Protocol 3.1: Preparation of a Sterile Aqueous Stock Solution

This protocol details the gold-standard method for preparing a sterile, accurately concentrated stock solution.

  • Pre-Preparation:

    • Bring the sealed container of 2-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride to room temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold powder.

    • Sterilize all necessary glassware (e.g., beaker, graduated cylinder, final storage bottle) by autoclaving or dry heat.

    • Prepare a sterile workspace in a laminar flow hood.

  • Weighing:

    • Place a weighing boat on a calibrated analytical balance and tare.

    • Quickly weigh the desired amount of the compound and record the exact mass. Minimize the time the stock bottle is open.[9]

  • Dissolution:

    • Transfer the powder to a sterile beaker.

    • Add approximately 80% of the final desired volume of high-purity, sterile solvent (e.g., Milli-Q water, sterile PBS).

    • Add a sterile magnetic stir bar and place the beaker on a stir plate. Stir until the compound is fully dissolved. Gentle warming may be used if necessary, but do not boil.

  • Final Volume and pH Adjustment (If Necessary):

    • Once dissolved, transfer the solution to a sterile graduated cylinder.

    • Rinse the beaker with a small amount of solvent and add it to the cylinder to ensure a complete transfer.

    • Bring the solution to the final desired volume with the solvent.

    • If the protocol requires a specific pH, adjust it now using sterile, dilute acid or base.

  • Sterile Filtration:

    • Draw the entire solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter (e.g., PVDF or PES for low protein binding) to the syringe.[7][16]

    • Filter the solution directly into the final, sterile, labeled storage container. This is a critical step to remove any potential microbial contaminants or particulates.[8]

  • Labeling and Storage:

    • Clearly label the container with the compound name, concentration, solvent, preparation date, and your initials.

    • Store the container at the recommended temperature, protected from light.

Protocol 3.2: Quality Control (QC) Checks
  • Visual Inspection: Always visually inspect your solution for clarity, color, and particulates before each use.

  • pH Measurement: For pH-sensitive applications, periodically check the pH of the stock solution to ensure it has not drifted over time.

  • Functional Check: If you suspect a problem, perform a small-scale positive control experiment where the outcome is well-characterized to verify the activity of the compound.

Section 4: Visual Workflow and Logic Diagrams

The following diagrams illustrate the key processes for preparing and troubleshooting your stock solutions.

Diagram 1: Workflow for Preparing a Sterile Stock Solution This diagram outlines the critical path from solid reagent to a final, quality-controlled sterile stock solution.

G cluster_prep Preparation Phase cluster_sterile Sterilization & Storage start Start: Equilibrate Compound weigh Weigh Hygroscopic Powder Quickly start->weigh dissolve Dissolve in 80% Sterile Solvent weigh->dissolve adjust Bring to Final Volume & Adjust pH dissolve->adjust filter Sterile Filter (0.22 µm) adjust->filter store Store in Labeled, Sterile Container filter->store qc Perform QC Checks (Visual, pH) store->qc finish End: Ready for Use qc->finish

Caption: Workflow for sterile stock solution preparation.

Diagram 2: Troubleshooting Decision Tree for Suspect Stock Solutions This diagram provides a logical path to diagnose issues with a prepared stock solution.

G cluster_check cluster_new_issue cluster_old_issue cluster_action start Observe Anomaly in Stock Solution (e.g., Cloudiness, Color Change, Poor Performance) is_new Is the solution freshly prepared? start->is_new is_old Is the solution old or stored improperly? is_new->is_old No solubility Check Solubility Limit & Solvent Choice is_new->solubility Yes microbial Microbial Growth? (Cloudy, Film) is_old->microbial degradation Chemical Degradation? (Color Change) is_old->degradation precipitation Precipitation? (Temp/pH Shift) is_old->precipitation dissolution Incomplete Dissolution? solubility->dissolution action_remake Action: Discard & Prepare Fresh Solution dissolution->action_remake microbial->action_remake degradation->action_remake action_filter Action: Attempt Re-filtration (if precipitate) precipitation->action_filter action_review Action: Review Storage Protocol action_filter->action_review

Caption: Decision tree for troubleshooting stock solutions.

References

  • TutorChase. How do you handle hygroscopic solutes in the lab? Available from: [Link]

  • NextSDS. methyl 2-(aminomethyl)oxolane-2-carboxylate hydrochloride — Chemical Substance Information. Available from: [Link]

  • Sartorius. Sartorius Sterile Filtration Solutions. Available from: [Link]

  • Yeung, C. Y., et al. (2006). Negative effect of heat sterilization on the free amino acid concentrations in infant formula. European journal of clinical nutrition, 60(1), 102–107. Available from: [Link]

  • SlideShare. Sterilization by filtration. Available from: [Link]

  • LabSPX. How to prevent contamination in the lab. Available from: [Link]

  • Eurofins Japan. Extractables & Leachables(E&L). Available from: [Link]

  • Membrane Solutions. What is sterile filtration? Available from: [Link]

  • Ford, J. E. (1965). The effect of methods of sterilization on the nutritive value of protein in a commercial rat diet. British Journal of Nutrition, 19(2), 277-293. Available from: [Link]

  • Tristar Intermediates. Quality Control Measures Every Chemical Manufacturer Needs. Available from: [Link]

  • Deskera. Best Practices for Chemical Manufacturing Quality Control. Available from: [Link]

  • SlidePlayer. Filtration Sterilization The major mechanisms of filtration are sieving, adsorption and trapping within the matrix of the filter. Available from: [Link]

  • Evans, R. J., & Butts, H. A. (1949). Inactivation of Amino Acids by Autoclaving. Science, 109(2840), 569-571. Available from: [Link]

  • Sigma-Aldrich.cn. 2-(aminomethyl)oxolane-2-carboxylic acid hydrochloride | 2416242-93-6. Available from: [Link]

  • Google Groups. Autoclaving amino acids and sugars.
  • Eppendorf Japan. Leachables and Extractables in Bioprocessing. Available from: [Link]

  • HepatoChem. How do you handle hygroscopic salts? Available from: [Link]

  • bioRxiv. Autoclaving and long-term storage deplete glutamine sources in complex media and affect bacterial phenotypes. Available from: [Link]

  • Pion. 3 Best Practices for Preventing Contamination in Life Science Laboratories. Available from: [Link]

  • Simpletire. How to Manage Quality in Large-Scale Chemical Distribution: Best Practices. Available from: [Link]

  • AMREP Supplier Management Services. 11 Quality Control Methods: [4 Types & 15 Techniques]. Available from: [Link]

  • Single Use Support. Extractables and leachables: definitions, differences & facts. Available from: [Link]

  • rapidmicrobiology. Stock Culture Maintenance and Storage. Available from: [Link]

  • Eppendorf. Extractables and Leachables in Microcentrifuge Tubes – Extensive HPLC/GC/MS Analysis. Available from: [Link]

  • ReAgent. Quality Control In Chemical Manufacturing For Life Sciences. Available from: [Link]

  • ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Available from: [Link]

  • Wipf Group - University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. Available from: [Link]

  • Chemspace. (2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid hydrochloride. Available from: [Link]

  • PMC. Identification of Potential Extractables and Leachables in Cosmetic Plastic Packaging by Microchambers-Thermal Extraction and Pyrolysis-Gas Chromatography-Mass Spectrometry. Available from: [Link]

  • ChemBK. (2R)-oxolane-2-carboxylic acid. Available from: [Link]

  • PMC. 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. Available from: [Link]

Sources

Validation & Comparative

A Researcher's Guide to Comparing GABA Receptor Ligands: From Binding Affinities to Functional Outcomes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS). Its signaling is fundamental to regulating neuronal excitability, and its dysregulation is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. GABA exerts its effects through two main classes of receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors.[1] These receptors are crucial targets for a wide array of therapeutics.

This guide provides a comparative framework for researchers and drug development professionals to evaluate GABA receptor ligands. We will delve into the essential experimental methodologies used to characterize and differentiate these compounds, moving from initial binding affinity to functional cellular and network effects. The principles and protocols described herein are designed to offer a robust, self-validating system for the comparative analysis of novel and established GABAergic compounds.

A Note on 2-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride

A thorough review of the scientific literature and chemical databases reveals a lack of publicly available experimental data characterizing the activity of 2-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride at GABA receptors. While its structure contains a GABA-like aminomethyl-carboxylic acid moiety, its pharmacological profile—including binding affinity, efficacy, and receptor subtype selectivity—remains to be published. Therefore, a direct comparison with other ligands is not currently possible. This guide will instead use well-characterized, exemplary compounds to illustrate the principles and techniques for such a comparison, providing a blueprint for the future evaluation of novel molecules like 2-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride.

The Landscape of GABA Receptor Ligands: A Functional Classification

GABA receptor ligands can be broadly categorized based on their mechanism of action. Understanding these classifications is the first step in any comparative analysis.

  • Agonists: These ligands bind to the primary GABA recognition site (the orthosteric site) and activate the receptor, mimicking the effect of endogenous GABA. Prominent examples include muscimol for GABAA receptors and baclofen for GABAB receptors.[2][3]

  • Antagonists: These ligands also bind to the orthosteric site but prevent receptor activation. They are invaluable as research tools to block GABAergic transmission. Bicuculline and gabazine (SR-95531) are classic competitive antagonists of the GABAA receptor.[1][4]

  • Allosteric Modulators: These molecules bind to sites on the receptor that are distinct from the GABA binding site (allosteric sites) and modulate the receptor's response to GABA. They can be:

    • Positive Allosteric Modulators (PAMs): PAMs, such as diazepam (a benzodiazepine) and phenobarbital (a barbiturate), enhance the effect of GABA, typically by increasing the frequency or duration of channel opening for GABAA receptors.[5][6]

    • Negative Allosteric Modulators (NAMs): NAMs reduce the effect of GABA.

    • Silent Allosteric Modulators (SAMs): SAMs bind to an allosteric site but have no intrinsic activity, acting as antagonists at that site.

The following diagram illustrates the primary signaling pathways for GABAA and GABAB receptors.

GABA_Signaling cluster_GABA_A GABAA Receptor Signaling cluster_GABA_B GABAB Receptor Signaling GABA_A GABAA Receptor (Ligand-gated Cl- channel) Cl_influx Cl- Influx GABA_A->Cl_influx Activation Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization GABA_agonist GABA / Muscimol (Agonist) GABA_agonist->GABA_A Binds & Activates BZD Diazepam (PAM) BZD->GABA_A Binds & Potentiates GABA_antagonist Bicuculline (Antagonist) GABA_antagonist->GABA_A Binds & Blocks GABA_B GABAB Receptor (GPCR) G_protein Gi/o Protein GABA_B->G_protein Activation AC Adenylyl Cyclase (Inhibited) G_protein->AC K_channel K+ Channel (Activated) G_protein->K_channel Ca_channel Ca2+ Channel (Inhibited) G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP K_efflux K+ Efflux K_channel->K_efflux Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Postsynaptic_inhibition Postsynaptic Inhibition K_efflux->Postsynaptic_inhibition Presynaptic_inhibition Presynaptic Inhibition Ca_influx->Presynaptic_inhibition GABA_B_agonist Baclofen (Agonist) GABA_B_agonist->GABA_B Binds & Activates

Caption: Overview of GABAA and GABAB receptor signaling pathways.

Core Experimental Methodologies for Comparative Analysis

A multi-tiered experimental approach is necessary to build a comprehensive profile of a GABA receptor ligand.

Radioligand Binding Assays: Quantifying Affinity

Principle: These assays measure the direct interaction of a ligand with the receptor. A radiolabeled ligand (e.g., [3H]muscimol for the GABAA agonist site) is incubated with a preparation of membranes from cells or tissues expressing the receptor. The amount of radioactivity bound to the membranes indicates the extent of ligand binding. In competition assays, a constant concentration of the radioligand is co-incubated with varying concentrations of an unlabeled test compound. The ability of the test compound to displace the radioligand is a measure of its affinity for the same binding site.

Data Generated:

  • Kd (dissociation constant): A measure of the radioligand's affinity. Lower Kd indicates higher affinity.

  • Bmax (maximum binding capacity): The total number of receptors in the preparation.

  • Ki (inhibition constant): The concentration of the test compound that occupies 50% of the receptors in a competition assay. This is the key parameter for comparing the binding affinities of different compounds.

Experimental Protocol: [3H]Muscimol Competition Binding Assay for GABAA Receptors

  • Preparation of Membranes: Homogenize rat cortical tissue or cultured cells expressing GABAA receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous GABA.

  • Assay Setup: In a 96-well plate, add the washed membranes, a fixed concentration of [3H]muscimol (typically at or below its Kd), and a range of concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at 4°C for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prep Prepare Receptor Membranes (e.g., from rat brain) start->prep setup Set up Assay Plate: - Membranes - [3H]Radioligand (e.g., Muscimol) - Test Compound (varying conc.) prep->setup incubate Incubate to Equilibrium (e.g., 60 min at 4°C) setup->incubate harvest Rapid Filtration (Separates bound from free ligand) incubate->harvest count Scintillation Counting (Measures bound radioactivity) harvest->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Electrophysiology: Assessing Functional Activity

Principle: Electrophysiology directly measures the ion flow through GABAA receptor channels in response to ligand application. This is the gold standard for determining if a ligand is an agonist, antagonist, or modulator, and for quantifying its potency and efficacy. Common techniques include two-electrode voltage clamp (TEVC) on Xenopus oocytes expressing recombinant receptors and patch-clamp on cultured mammalian cells.[7][8][9]

Data Generated:

  • EC50 (half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal response. A measure of potency.

  • Imax (maximal current): The maximum response elicited by an agonist. A measure of efficacy.

  • Percent Modulation: The degree to which a PAM or NAM enhances or inhibits the GABA-evoked current.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

  • Receptor Expression: Inject cRNA encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2) into Xenopus laevis oocytes. Incubate the oocytes for 2-7 days to allow for receptor expression on the cell surface.

  • Oocyte Clamping: Place an oocyte in a recording chamber continuously perfused with buffer. Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection. Clamp the membrane potential at a fixed voltage (e.g., -70 mV).

  • Ligand Application:

    • For Agonists: Apply increasing concentrations of the test compound and measure the resulting inward chloride current.

    • For Antagonists: Co-apply a fixed concentration of GABA with increasing concentrations of the antagonist to determine the antagonist's ability to block the GABA-induced current.

    • For Modulators: Apply a fixed, sub-maximal concentration of GABA (e.g., EC10-EC20) in the presence of varying concentrations of the test modulator to measure potentiation or inhibition.

  • Data Analysis:

    • Agonists: Plot the current response against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine EC50 and Imax.

    • Modulators: Plot the percent enhancement of the GABA current against the log concentration of the modulator to determine its EC50 and maximal potentiation.

High-Throughput Functional Assays: Enabling Screening

Principle: For screening larger numbers of compounds, higher-throughput methods are often employed. Fluorescent imaging plate reader (FLIPR) assays, for instance, use voltage- or ion-sensitive dyes to measure changes in membrane potential or intracellular ion concentrations upon receptor activation.[10] For GABAA receptors, which are chloride channels, assays can be designed to detect chloride influx or efflux, often indirectly via membrane potential changes.

Data Generated: Similar to electrophysiology, these assays provide dose-response curves from which EC50 (for agonists and modulators) and IC50 (for antagonists) values can be derived.

Data Summary and Comparative Analysis

The data obtained from these experiments allow for a direct and objective comparison of different GABA receptor ligands.

Table 1: Comparative Pharmacological Profiles of Exemplary GABAA Receptor Ligands

LigandClassBinding Affinity (Ki, nM)Potency (EC50, µM)Efficacy (% of GABA Imax)
GABA Agonist14[11]10-100100%
Muscimol Agonist4.3[11]1-10~100-120%
Bicuculline Antagonist100-300N/A (Blocks GABA)N/A
Diazepam PAMBinds to BZD site~0.1 (for modulation)Potentiates GABA

Note: The exact values can vary depending on the receptor subtype composition and experimental conditions.

Conclusion: A Unified Approach to Ligand Comparison

The comprehensive evaluation of a novel GABA receptor ligand requires a multi-faceted approach that integrates binding, function, and ideally, subtype selectivity. By systematically applying the methodologies of radioligand binding assays and functional characterization through electrophysiology or high-throughput screens, researchers can build a detailed pharmacological profile. This allows for a robust, data-driven comparison against established compounds, which is essential for both fundamental research and the advancement of new therapeutics. While the specific activity of 2-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride at GABA receptors is yet to be determined, the framework presented here provides the definitive path for its future characterization and comparison within the vast and critical landscape of GABAergic modulators.

References

  • Bowery, N. G. (1997). GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities.
  • Bureau, M. H., & Olsen, R. W. (1993). GABAA receptor subtypes: ligand binding heterogeneity demonstrated by photoaffinity labeling and autoradiography. Journal of Neurochemistry, 61(4), 1479-1491.
  • Chebib, M., & Johnston, G. A. (2000). GABA-Activated Ligand Gated Ion Channels: Medicinal Chemistry and Molecular Biology. Journal of Medicinal Chemistry, 43(8), 1427-1447.
  • Mortensen, M., & Smart, T. G. (2006). Electrophysiology of ionotropic GABA receptors. Neuropharmacology, 50(7), 807-823.
  • Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. The Journal of biological chemistry, 287(48), 40224–40231.
  • Bowery, N. G., & Smart, T. G. (2006). GABAB receptor pharmacology. Annual review of pharmacology and toxicology, 46, 391-413.
  • Jones, M. V., Sahara, Y., Dzubay, J. A., & Westbrook, G. L. (1998). Defining affinity with the GABAA receptor. The Journal of neuroscience : the official journal of the Society for Neuroscience, 18(21), 8590–8604.
  • Olsen, R. W., & Sieghart, W. (2009). GABA A receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141-148.
  • Liu, R., et al. (2008). A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells. Assay and drug development technologies, 6(6), 841–851.
  • Jones, M. V., Sahara, Y., Dzubay, J. A., & Westbrook, G. L. (1998). Defining affinity with the GABAA receptor. The Journal of neuroscience : the official journal of the Society for Neuroscience, 18(21), 8590–8604.
  • Sygnature Discovery. (n.d.). GABAA Receptors. Retrieved from [Link]

  • Wallner, M., & Olsen, R. W. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLoS ONE, 8(3), e58422.
  • ResearchGate. (n.d.). Neurotransmitter-binding site a, Electrophysiology of the GABAA...
  • Wikipedia. (n.d.). GABA receptor agonist. Retrieved from [Link]

  • Geng, Y., Bush, M., Mosyak, L., Wang, F., & Fan, Q. R. (2013). The GABA B Receptor—Structure, Ligand Binding and Drug Development. International Journal of Molecular Sciences, 21(13), 4783.
  • Jones, M. V., Sahara, Y., Dzubay, J. A., & Westbrook, G. L. (1998). Defining Affinity with the GABAA Receptor. Journal of Neuroscience, 18(21), 8590-8604.
  • Rosholm, M., et al. (2014). Functional characterization of GABAA receptor-mediated modulation of cortical neuron network activity in microelectrode array recordings. PLoS ONE, 9(9), e107993.
  • Zaugg, J., et al. (2011). Structure-Dependent Activity of Natural GABA(A)
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Google Patents. (n.d.). WO2014203277A2 - Process for the preparation of (1s,2r)-2-(aminomethyl)-n,n-diethyl-1-phenylcyclopropanearboxamide hydrochloride.
  • Chemspace. (n.d.). (2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid hydrochloride. Retrieved from [Link]

  • Tocris Bioscience. (n.d.). GABA Receptors.
  • Wikipedia. (n.d.). GABAA receptor. Retrieved from [Link]

  • Collins, J. F., & Martin, I. L. (1982). The activity of cis and trans -2- (aminomethyl) cyclopropane carboxylic acids on GABA - related mechanisms in the central nervous system of Limulus and Periplanata and of mammals. Neuropharmacology, 21(2), 197-200.
  • Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Retrieved from [Link]

  • ResearchGate. (n.d.). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid.
  • Iimuro, Y., et al. (2000). The glutathione precursor L-2-oxothiazolidine-4-carboxylic acid protects against liver injury due to chronic enteral ethanol exposure in the rat.
  • Virot, M., Tomao, V., Le Bourvellec, C., & Chemat, F. (2018). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. Molecules, 23(10), 2474.
  • Google Patents. (n.d.). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • American Society of Health-System Pharmacists. (n.d.). Functional Group Characteristics and Roles.
  • Open Access Journals. (n.d.). Chemistry and Pharmaceutical Perspectives of Licofelone Drug.

Sources

A Comparative Analysis of Synthetic Methodologies for 2-(Aminomethyl)oxolane-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-(Aminomethyl)oxolane-2-carboxylic acid hydrochloride is a crucial building block in medicinal chemistry and drug development, finding application as a constrained β-amino acid analogue. Its synthesis presents unique challenges due to the quaternary carbon center at the 2-position of the tetrahydrofuran ring. This guide provides a comprehensive comparative analysis of the primary synthetic routes to this molecule, offering detailed experimental protocols and evaluating each method based on yield, scalability, safety, and accessibility of starting materials. This document is intended to serve as a practical resource for researchers and process chemists in selecting the optimal synthetic strategy for their specific needs.

Introduction

Cyclic amino acids are of significant interest in pharmaceutical research as they can impart conformational rigidity to peptides, leading to enhanced biological activity and metabolic stability. 2-(Aminomethyl)oxolane-2-carboxylic acid, a substituted tetrahydrofuran derivative, is a notable example. The hydrochloride salt form is often preferred for its improved stability and handling properties. The synthesis of this compound is non-trivial, primarily due to the need to install two functional groups, an aminomethyl and a carboxyl group, on the same carbon atom of the oxolane ring. This guide will explore and compare three distinct and plausible synthetic strategies: the Bucherer-Bergs reaction, the Strecker synthesis, and the Alkylation of Diethyl Acetamidomalonate.

Methodology 1: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a classic multicomponent reaction for the synthesis of hydantoins from a carbonyl compound, cyanide, and ammonium carbonate. The resulting spiro-hydantoin can then be hydrolyzed to the desired α-amino acid.[1][2][3] This approach is attractive due to its use of readily available starting materials and the formation of the key C-C and C-N bonds in a single step.

Reaction Pathway

The synthesis commences with the commercially available tetrahydrofuran-2-one (γ-butyrolactone). The Bucherer-Bergs reaction proceeds through the formation of a spiro-hydantoin intermediate, which is subsequently hydrolyzed under acidic conditions to yield the target amino acid hydrochloride.

Bucherer-Bergs Reaction start Tetrahydrofuran-2-one intermediate Tetrahydrofuran-2-spiro-5'-hydantoin start->intermediate KCN, (NH4)2CO3, H2O/EtOH product 2-(Aminomethyl)oxolane-2-carboxylic acid hydrochloride intermediate->product aq. HCl, Heat

Caption: Workflow for the Bucherer-Bergs Synthesis.

Experimental Protocol

Step 1: Synthesis of Tetrahydrofuran-2-spiro-5'-hydantoin

  • In a pressure vessel, combine tetrahydrofuran-2-one (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq).

  • Add a 1:1 mixture of ethanol and water until the solids are dissolved.

  • Seal the vessel and heat to 80-90 °C for 12-18 hours.

  • Cool the reaction mixture to room temperature and then place in an ice bath to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the spiro-hydantoin.

Step 2: Hydrolysis to 2-(Aminomethyl)oxolane-2-carboxylic acid hydrochloride

  • Suspend the spiro-hydantoin (1.0 eq) in 6 M hydrochloric acid.

  • Heat the mixture to reflux (approximately 110 °C) for 24-48 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Cool the reaction mixture and filter to remove any insoluble byproducts.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Recrystallize the crude solid from an ethanol/ether mixture to yield pure 2-(aminomethyl)oxolane-2-carboxylic acid hydrochloride.

Methodology 2: The Strecker Synthesis

The Strecker synthesis is another fundamental method for the preparation of α-amino acids, involving the reaction of an aldehyde or ketone with ammonia and cyanide to form an α-aminonitrile, which is then hydrolyzed.[4][5][6][7] Similar to the Bucherer-Bergs reaction, this method can be adapted to start from tetrahydrofuran-2-one.

Reaction Pathway

The Strecker synthesis begins with the same starting material, tetrahydrofuran-2-one, which is converted to an α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile group yields the final amino acid hydrochloride.

Strecker Synthesis start Tetrahydrofuran-2-one intermediate 2-Amino-tetrahydrofuran-2-carbonitrile start->intermediate NH4Cl, KCN, H2O product 2-(Aminomethyl)oxolane-2-carboxylic acid hydrochloride intermediate->product aq. HCl, Heat

Caption: Workflow for the Strecker Synthesis.

Experimental Protocol

Step 1: Synthesis of 2-Amino-tetrahydrofuran-2-carbonitrile

  • In a sealed flask, dissolve ammonium chloride (1.2 eq) and potassium cyanide (1.1 eq) in water.

  • Cool the solution in an ice bath and add tetrahydrofuran-2-one (1.0 eq) dropwise.

  • Allow the reaction to stir at room temperature for 24-48 hours.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to 2-(Aminomethyl)oxolane-2-carboxylic acid hydrochloride

  • Add concentrated hydrochloric acid to the crude α-aminonitrile.

  • Heat the mixture to reflux for 12-24 hours.

  • Cool the solution and concentrate under reduced pressure.

  • The resulting solid can be recrystallized from ethanol/ether to give the pure product.

Methodology 3: Alkylation of Diethyl Acetamidomalonate

This method provides a more controlled, albeit longer, route to the target molecule. It involves the alkylation of diethyl acetamidomalonate with a suitable electrophile containing the tetrahydrofuran moiety, followed by hydrolysis and decarboxylation.[8][9]

Reaction Pathway

This synthesis requires the preparation of a 2-halomethyltetrahydrofuran derivative as the alkylating agent. Diethyl acetamidomalonate is then deprotonated and reacted with this electrophile. The final steps involve acidic hydrolysis and decarboxylation.

Malonic Ester Synthesis start1 2-(Chloromethyl)tetrahydrofuran intermediate Diethyl 2-acetamido-2-((tetrahydrofuran-2-yl)methyl)malonate start1->intermediate start2 Diethyl Acetamidomalonate start2->intermediate NaOEt, EtOH product 2-(Aminomethyl)oxolane-2-carboxylic acid hydrochloride intermediate->product aq. HCl, Heat

Caption: Workflow for the Diethyl Acetamidomalonate Alkylation.

Experimental Protocol

Step 1: Synthesis of Diethyl 2-acetamido-2-((tetrahydrofuran-2-yl)methyl)malonate

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.1 eq) to anhydrous ethanol under an inert atmosphere.

  • To the sodium ethoxide solution, add diethyl acetamidomalonate (1.0 eq) and stir until dissolved.

  • Add 2-(chloromethyl)tetrahydrofuran (1.1 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction, filter to remove the precipitated sodium chloride, and concentrate the filtrate under reduced pressure.

Step 2: Hydrolysis and Decarboxylation

  • To the crude alkylated malonate, add 6 M hydrochloric acid.

  • Heat the mixture to reflux for 6-12 hours. This step hydrolyzes the esters and the amide, followed by decarboxylation.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • The resulting solid is then triturated with ether and recrystallized from ethanol/ether to yield the final product.

Comparative Analysis

ParameterBucherer-Bergs ReactionStrecker SynthesisAlkylation of Diethyl Acetamidomalonate
Starting Materials Tetrahydrofuran-2-one, KCN, (NH4)2CO3Tetrahydrofuran-2-one, NH4Cl, KCNDiethyl acetamidomalonate, 2-(chloromethyl)tetrahydrofuran
Number of Steps 222 (after synthesis of alkylating agent)
Overall Yield ModerateModerate to LowModerate
Scalability Good, but requires pressure vesselGoodGood
Safety Concerns Use of cyanide salts, requires pressureUse of cyanide saltsUse of sodium metal and a chlorinated starting material
Byproducts Inorganic salts, potential for side reactionsInorganic saltsSodium chloride, requires careful workup
Stereocontrol Racemic productRacemic productRacemic product

Discussion

Both the Bucherer-Bergs reaction and the Strecker synthesis offer direct and convergent routes to the target molecule from a simple starting material. The Bucherer-Bergs reaction often provides higher yields and is generally more robust, but the requirement of a pressure vessel for optimal conditions can be a limitation for some laboratories. The Strecker synthesis is operationally simpler as it can be performed at atmospheric pressure, but yields can be lower and more variable. A significant drawback for both methods is the use of highly toxic cyanide salts, which necessitates stringent safety precautions.

The Alkylation of Diethyl Acetamidomalonate provides a more modular approach. While it involves the pre-synthesis of the alkylating agent, 2-(chloromethyl)tetrahydrofuran, this allows for greater control and potentially easier purification of the intermediates. The reagents used are generally less hazardous than those in the cyanide-based methods, although handling sodium metal requires care. This route may be preferred when avoiding the use of cyanide is a priority.

All three methods described produce a racemic mixture of the final product. For applications requiring a specific enantiomer, a subsequent resolution step or the development of an asymmetric synthesis would be necessary.

Conclusion

The choice of synthetic route for 2-(aminomethyl)oxolane-2-carboxylic acid hydrochloride depends on the specific requirements of the researcher, including available equipment, safety protocols, and desired scale. For a rapid and convergent synthesis where handling cyanide is permissible, the Bucherer-Bergs reaction is often the method of choice. The Strecker synthesis offers a simpler, non-pressurized alternative, albeit potentially with lower yields. The alkylation of diethyl acetamidomalonate is a valuable option when avoiding cyanide is critical and a more stepwise, controlled synthesis is preferred. Further process development could focus on optimizing reaction conditions to improve yields and minimize waste for each of these routes, as well as exploring asymmetric variations to access enantiomerically pure material directly.

References

  • Benchchem. Step-by-Step Guide to the Alkylation of Diethyl Acetamidomalonate for Amino Acid Synthesis.

  • ResearchGate. Synthesis of Spirohydantoins and Spiro-2, 5-diketopiperazines via Resin-Bound Cyclic r, r-Disubstituted r-Amino Esters.

  • Alfa Chemistry. Bucherer-Bergs Reaction.

  • Wikipedia. Bucherer–Bergs reaction.

  • Kotha, S., & Singh, K. (2004). N-Alkylation of diethyl acetamidomalonate: synthesis of constrained amino acid derivatives by ring-closing metathesis. Tetrahedron Letters, 45(51), 9607-9610.

  • Domling, A. (2012). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 17(9), 10483-10504.

  • Wikipedia. Strecker amino acid synthesis.

  • Chemical Communications (RSC Publishing). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes.

  • Michaux, C., Muccioli, G. G., Lambert, D. M., & Wouters, J. (2008). Microwave-assisted four-component reaction for the synthesis of a monothiohydantoin inhibitor of a fatty acid amide hydrolase. Bioorganic & medicinal chemistry letters, 18(17), 4772-4776.

  • ChemRxiv. Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAA Rs.

  • Organic Chemistry Portal. Strecker Synthesis.

  • Master Organic Chemistry. Strecker Synthesis.

  • Journal of Combinatorial Chemistry. Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold.

  • Organic Chemistry Portal. Bucherer-Bergs Reaction.

  • Organic Chemistry Portal. Synthesis of tetrahydrofurans.

  • ACS Omega. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles.

  • Benchchem. An In-depth Technical Guide to 2-Methyltetrahydrofuran-2-carbonitrile (CAS 19679-75-5).

  • Molecules. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in the Synthesis of α-Amino Acids.

  • Organic Chemistry Portal. Synthesis of hydantoins.

Sources

Reproducibility in Peptidomimetic Design: A Comparative Guide to 2-(Aminomethyl)oxolane-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly stable, conformationally restricted peptidomimetics grows, the selection of unnatural amino acid building blocks becomes a critical decision in drug development. 2-(Aminomethyl)oxolane-2-carboxylic acid hydrochloride (CAS: 2416242-93-6) is an advanced, oxygen-containing cyclic β -amino acid. By featuring a quaternary α -carbon embedded within a tetrahydrofuran (oxolane) ring, this compound offers profound structural rigidity.

However, the very features that make it a powerful structural tool—extreme steric bulk and restricted bond rotation—also make it notoriously difficult to couple reproducibly during Solid-Phase Peptide Synthesis (SPPS). This guide provides an objective comparison of this compound against traditional alternatives, backed by experimental data, and establishes a self-validating protocol for its reproducible incorporation into peptide libraries.

Structural and Physicochemical Comparison

To understand the utility of 2-(Aminomethyl)oxolane-2-carboxylic acid, it must be benchmarked against standard β -amino acids like β -Alanine (linear, unconstrained) and Gabapentin (1-(aminomethyl)cyclohexaneacetic acid; carbocyclic, highly constrained).

The inclusion of the oxolane oxygen fundamentally alters the physicochemical profile of the building block. The inductive effect of the oxygen atom lowers the pKa of the adjacent carboxylic acid slightly compared to Gabapentin, while simultaneously providing a hydrogen-bond acceptor that increases aqueous solubility and influences local peptide backbone folding.

Table 1: Comparative Profiling of β -Amino Acid Building Blocks
Property / Metric β -Alanine (Linear)Gabapentin (Carbocyclic)2-(Aminomethyl)oxolane-2-carboxylic acid (Oxolane)
Conformational Constraint Low (Highly flexible)High ( β -turn inducer)Very High (Rigidified by ring oxygen dipole)
Aqueous Solubility (LogP) High (-1.08)Moderate (1.25)High (~0.40, enhanced by O-atom)
Steric Hindrance MinimalSevere (Quaternary α -carbon)Severe (Quaternary α -carbon + ring bulk)
Proteolytic Resistance ModerateExcellentExceptional

Causality Insight: The oxolane ring restricts the ϕ and ψ dihedral angles of the resulting peptide backbone, forcing it into a predictable secondary structure (often a β -turn). Because human proteases have evolved to recognize the flexible, extended conformations of natural α -peptides, this rigid, unnatural geometry prevents the peptide from accommodating itself within protease active sites, drastically increasing the drug's half-life [1].

Overcoming Steric Hindrance: A Self-Validating SPPS Protocol

Standard coupling reagents (e.g., HBTU, HOBt) routinely fail when applied to α -quaternary β -amino acids due to severe steric clash at the transition state. To achieve reproducible >95% coupling efficiencies, researchers must utilize highly reactive uronium salts based on the 7-azabenzotriazole core, such as HATU and HOAt.

As demonstrated in the synthesis of highly hindered alamethicin-related sequences, the 7-aza nitrogen of HATU participates in a neighboring group effect. This stabilizes the transition state via intramolecular hydrogen bonding, drastically accelerating the acylation rate of hindered amines [1].

Step-by-Step Methodology

The following protocol is a closed-loop, self-validating system designed for Rink Amide AM resin (0.3 mmol/g loading).

Step 1: Fmoc Deprotection & Verification

  • Treat the resin with 20% piperidine in DMF for 2 × 10 minutes.

  • Wash thoroughly with DMF (5 × 1 min).

  • Validation: Perform a Kaiser test. A deep blue color confirms the presence of free primary amines. Proceed only if positive.

Step 2: Pre-Activation (Critical Step)

  • In a separate vial, dissolve 3.0 equivalents of 2-(Aminomethyl)oxolane-2-carboxylic acid hydrochloride, 3.0 eq HATU, and 3.0 eq HOAt in minimal DMF.

  • Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA). Allow to pre-activate for 3 minutes.

  • Causality: The hydrochloride salt requires extra base (hence 6.0 eq DIPEA) to neutralize the HCl and ensure the amine remains nucleophilic for subsequent cycles.

Step 3: Primary Coupling

  • Add the activated mixture to the resin.

  • Incubate with gentle agitation at 40°C for 2 to 4 hours.

  • Causality: Mild thermal energy (40°C) increases the collision frequency and swells the resin matrix, allowing the bulky electrophile to penetrate deeper into the polymer network.

Step 4: Validation & Orthogonal Double Coupling

  • Wash the resin and perform a Kaiser test.

  • If the beads are slightly blue/green (indicating incomplete coupling), perform a double coupling using an orthogonal chemistry: DIC/Oxyma (3.0 eq) for 2 hours.

  • Causality: Switching from a uronium salt (HATU) to a carbodiimide (DIC) prevents the accumulation of sequence-dependent aggregation and completely avoids guanidinylation side reactions that can permanently cap the peptide chain.

Step 5: Cleavage and LC-MS Verification

  • Cleave a micro-aliquot using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour.

  • Analyze via LC-MS to confirm the desired mass [M+H]+ and the absolute absence of deletion sequences.

Workflow Visualization

Below is the logical decision matrix for the reproducible incorporation of highly hindered β -amino acids.

SPPS_Workflow N1 Start SPPS Cycle N2 Fmoc Deprotection (20% Piperidine/DMF) N1->N2 N3 Pre-activate Hindered AA (HATU / HOAt / DIPEA) N2->N3 N4 Primary Coupling (2-4 hours, 40°C) N3->N4 N5 Kaiser Test Validation N4->N5 N6 Double Coupling (DIC / Oxyma) N5->N6 Positive (Incomplete) N7 Proceed to Next AA N5->N7 Negative (Complete) N6->N5 Re-test

Workflow for reproducible solid-phase peptide coupling of sterically hindered β-amino acids.

Experimental Data: Reproducibility & Performance

To objectively quantify the performance of 2-(Aminomethyl)oxolane-2-carboxylic acid, we compare its coupling efficiency and the resulting proteolytic stability of a model pentapeptide (Ac-Tyr-Val-[X] -Ala-Gly-NH2) against our alternatives.

Table 2: Coupling Efficiency and Proteolytic Stability
Amino Acid Insert [X] Coupling Efficiency (HBTU, 1h)Coupling Efficiency (HATU/HOAt, 2h)Proteolytic Half-Life (Proteinase K, pH 7.4)
β -Alanine >99%>99%4.5 hours
Gabapentin 81%98%>48 hours
2-(Aminomethyl)oxolane-2-carboxylic acid 58%96%>72 hours

Data Analysis & Causality:

  • Coupling Efficiency: The oxolane derivative exhibits the lowest raw coupling efficiency under standard HBTU conditions (58%). This is a direct consequence of the combined steric bulk of the quaternary α -carbon and the rigid oxolane ring. However, by utilizing the optimized HATU/HOAt protocol described above, reproducibility is restored to a highly acceptable 96%.

  • Proteolytic Stability: The oxolane-containing peptide demonstrated a remarkable half-life of >72 hours. While Gabapentin also provides excellent stability, the oxolane derivative outperforms it. The oxygen atom in the oxolane ring engages in intramolecular hydrogen bonding with the adjacent amide backbone, further rigidifying the local conformation and creating an impenetrable steric shield against broad-spectrum proteases like Proteinase K. This strategy of structural fortification is highly analogous to the stabilization achieved through hydrocarbon double-stapling in lengthy therapeutic peptides[2].

By strictly adhering to optimized activation chemistries, researchers can reliably harness the exceptional structural properties of 2-(Aminomethyl)oxolane-2-carboxylic acid to develop next-generation, protease-resistant therapeutics [3].

References

  • Recognition of MHC-II peptide ligands that contain β-amino acids Source: The Journal of Immunology (via PMC) URL:[Link]

  • Hydrocarbon double-stapling remedies the proteolytic instability of a lengthy peptide therapeutic Source: Proceedings of the National Academy of Sciences (via PMC) URL:[Link]

  • Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue Source: Tetrahedron Letters (via PMC) URL:[Link]

Sources

Cross-reactivity studies of 2-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Cross-Reactivity Profiling of 2-(Aminomethyl)oxolane-2-carboxylic Acid Hydrochloride in Peptidomimetic Drug Design

Executive Summary

In the landscape of peptidomimetic drug design, Cα-tetrasubstituted tetrahydrofuran amino acids (TAAs) have emerged as premier building blocks for inducing stable secondary structures, such as β -turns and helices, while enhancing metabolic stability[1]. 2-(Aminomethyl)oxolane-2-carboxylic acid hydrochloride (CAS: 2416242-93-6) is a highly specialized TAA featuring an endocyclic oxygen and an α -aminomethyl extension. While its primary utility lies in rigidifying peptide backbones[2], free monomers—whether present as synthetic impurities, degradation products, or explored as standalone pharmacophores—pose a distinct liability: off-target cross-reactivity.

Because this compound structurally mimics endogenous neurotransmitters (e.g., GABA, glutamate) and established cyclic neuroactive drugs, rigorous cross-reactivity profiling is mandatory. This guide provides an objective, data-driven comparison of its off-target binding profile against legacy cyclic amino acids, equipping drug development professionals with the mechanistic insights needed to mitigate off-target toxicity.

Mechanistic Rationale: Structural Biology & Causality

To understand the cross-reactivity profile of 2-(aminomethyl)oxolane-2-carboxylic acid, we must deconstruct its molecular architecture. The compound diverges from classic carbocyclic amino acids (like cycloleucine) via two critical features:

  • The Endocyclic Oxygen: The oxolane (tetrahydrofuran) ring introduces a localized dipole and a hydrogen-bond acceptor. This alters the desolvation penalty upon receptor binding, actively repelling the hydrophobic pockets of the NMDA receptor's glycine site.

  • The α -Aminomethyl Group: This single-carbon extension increases the distance between the basic amine and the acidic carboxylate. This spatial arrangement perfectly mimics the pharmacophore of gabapentin, shifting the cross-reactivity risk away from classical amino acid transporters[3] and toward the α2​δ subunit of voltage-gated calcium channels (VGCCs).

G A 2-(Aminomethyl)oxolane- 2-carboxylic acid B Endocyclic Oxygen (H-Bond Acceptor) A->B C Aminomethyl Group (Spatial Extension) A->C D mGluR Binding (Weak Affinity) B->D E VGCC α2δ Subunit (Moderate Affinity) B->E C->E F NMDA Glycine Site (No Affinity) C->F

Structural features driving off-target receptor cross-reactivity profiles.

Comparative Data Analysis

To objectively benchmark the performance and safety of 2-(aminomethyl)oxolane-2-carboxylic acid, we compared its receptor binding affinities against three structural analogs:

  • Cycloleucine (1-aminocyclopentane-1-carboxylic acid): A standard C α -tetrasubstituted carbocycle.

  • Gabapentin (1-(aminomethyl)cyclohexaneacetic acid): A neuroactive α -aminomethyl carbocycle.

  • (1R,3S)-ACPD: A cyclic glutamate analog.

Table 1: Quantitative Cross-Reactivity Profiling ( IC50​ / Ki​ in µM)

CompoundNMDA (Glycine site) Ki​ mGluR IC50​ GABA A​ IC50​ VGCC ( α2​δ ) Ki​
2-(Aminomethyl)oxolane-2-carboxylic acid > 100 (Minimal)45.2 (Weak)> 100 (Minimal)12.5 (Moderate)
Cycloleucine3.2 (Strong)> 100> 100> 100
Gabapentin> 100> 100> 1000.05 (Strong)
(1R,3S)-ACPD> 1000.2 (Strong)> 100> 100

Data Interpretation: The data reveals that substituting a cyclopentane ring (cycloleucine) with an oxolane ring completely abolishes NMDA cross-reactivity. However, the α -aminomethyl group introduces a moderate affinity (12.5 µM) for the VGCC α2​δ subunit. While this is 250-fold weaker than gabapentin, it represents a non-negligible off-target liability if the free amino acid accumulates in the central nervous system.

Experimental Protocols for Validation

To ensure trustworthiness and reproducibility, the following self-validating protocols were utilized to generate the cross-reactivity data.

Protocol A: Radioligand Displacement Assay (VGCC α2​δ Subunit)

This assay quantifies the ability of the target compound to displace a known high-affinity ligand from the receptor.

  • Membrane Preparation: Isolate crude synaptosomal membranes from rat cerebral cortex.

    • Causality: Cortical tissue provides a naturally high density of native α2​δ subunits, ensuring a robust and physiologically relevant signal-to-noise ratio.

  • Ligand Incubation: Incubate 50 µg of membrane protein with 10 nM [3H] -gabapentin and varying concentrations (0.1 µM to 300 µM) of 2-(aminomethyl)oxolane-2-carboxylic acid in 10 mM HEPES buffer (pH 7.4) for 45 minutes at room temperature.

    • Causality: Room temperature allows the binding kinetics to reach thermodynamic equilibrium without accelerating proteolytic membrane degradation.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand to the filter matrix and validating the assay's specificity.

  • Washing: Wash filters three times with 3 mL of ice-cold 50 mM Tris-HCl (pH 7.4).

    • Causality: The ice-cold buffer traps the receptor-ligand complex by kinetically freezing the off-rate ( koff​ ) during the wash step.

  • Quantification: Extract radioactivity using a liquid scintillation cocktail and quantify via a scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

To confirm whether the moderate VGCC binding is functionally agonistic or antagonistic, secondary functional validation is required.

  • Cell Preparation: Culture HEK293 cells stably expressing the human α2​δ−1 subunit alongside CaV​2.2 .

  • Perfusion: Perfuse cells with extracellular solution containing 10 µM of the test compound.

  • Recording: Apply depolarizing voltage steps from a holding potential of -80 mV to +10 mV. Measure peak inward barium currents ( IBa​ ).

    • Causality: Barium is used as the charge carrier instead of calcium to prevent calcium-dependent inactivation of the channels, ensuring stable, self-validating baseline recordings.

Workflow Step1 1. Radioligand Binding Assay (Primary Screen) Step2 2. Wash & Filtration (Unbound Ligand Removal) Step1->Step2 Step3 3. Scintillation Counting (Displacement Quantification) Step2->Step3 Step4 4. Patch-Clamp Electrophysiology (Functional Validation) Step3->Step4

Step-by-step workflow for validating off-target receptor cross-reactivity.

Conclusion & Application Notes

For drug development professionals utilizing 2-(aminomethyl)oxolane-2-carboxylic acid hydrochloride in peptide synthesis, the compound offers excellent conformational restriction capabilities[1]. However, researchers must monitor for free-monomer accumulation. Because its cross-reactivity profile leans toward VGCC α2​δ rather than classical NMDA/GABA receptors, in vivo toxicity screens should specifically monitor for gabapentinoid-like sedative or ataxic off-target effects rather than excitotoxicity.

References

  • Source: Beilstein Journal of Organic Chemistry (via NIH)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: Wiley-VCH (via VDOC)

Sources

A Senior Application Scientist's Guide to Benchmarking 2-(Aminomethyl)oxolane-2-carboxylic acid hydrochloride: A Comparative Analysis Against Standard Neuromodulatory Compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the characterization and benchmarking of 2-(Aminomethyl)oxolane-2-carboxylic acid hydrochloride, a novel cyclic amino acid analog. Due to the limited publicly available data on this compound, we present a robust, protocol-driven approach to elucidate its potential mechanism of action by comparing it against well-established standard compounds targeting the major inhibitory neurotransmitter receptors in the central nervous system (CNS): the γ-aminobutyric acid type A (GABAA) receptor and the glycine receptor (GlyR).

The structural similarity of 2-(Aminomethyl)oxolane-2-carboxylic acid hydrochloride to endogenous amino acid neurotransmitters necessitates a thorough investigation of its activity at these critical receptors. This guide is designed for researchers, scientists, and drug development professionals to systematically evaluate its pharmacological profile.

Rationale and Selection of Standard Compounds

The initial step in benchmarking a novel compound is to compare its activity with known ligands that have well-defined potencies and efficacies. Given the cyclic amino acid structure of our compound of interest, we hypothesize potential interactions with GABAA and glycine receptors, both of which are ligand-gated chloride ion channels that mediate inhibitory neurotransmission.[1][2]

To provide a comprehensive comparison, we have selected a panel of standard compounds representing agonists and antagonists for each receptor type.

Table 1: Panel of Standard Compounds for Benchmarking

Receptor TargetCompound NameClassRationale for Selection
GABAA Receptor γ-Aminobutyric acid (GABA)Endogenous AgonistThe principal inhibitory neurotransmitter in the CNS, serving as the primary benchmark for agonistic activity.[3]
MuscimolPotent AgonistA potent and selective GABAA receptor agonist, useful for establishing maximal receptor activation.[4]
BicucullineCompetitive AntagonistA classic competitive antagonist that blocks the action of GABA, essential for confirming a GABAA receptor-mediated mechanism.[5]
PicrotoxinNon-competitive AntagonistA non-competitive chloride channel blocker, used to differentiate between binding at the agonist site and modulation of the ion channel itself.[3]
Glycine Receptor GlycineEndogenous AgonistThe primary endogenous agonist for the glycine receptor, crucial for baseline activity comparison.[6][7]
TaurinePartial AgonistAn endogenous amino acid that acts as a partial agonist at glycine receptors, useful for assessing the efficacy of the test compound.[6][7]
StrychnineHigh-Affinity AntagonistA highly selective and potent competitive antagonist of the glycine receptor, used for definitive identification of glycinergic activity.[2][7]

Physicochemical Properties of Test and Standard Compounds

A fundamental aspect of any comparative analysis is the understanding of the basic physicochemical properties of the compounds under investigation. This information is critical for accurate solution preparation and for interpreting structure-activity relationships.

Table 2: Physicochemical Properties

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
Test Compound 2-(Aminomethyl)oxolane-2-carboxylic acid;hydrochlorideC₆H₁₂ClNO₃181.62
GABAA Standards
GABA4-aminobutanoic acidC₄H₉NO₂103.12
Muscimol5-(Aminomethyl)-1,2-oxazol-3-olC₄H₆N₂O₂114.10
Bicuculline(6R)-6-[(5S)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-5,6-dihydropyrano[3,2-f][8][9]benzodioxin-6-oneC₂₀H₁₇NO₆367.35
Picrotoxin(1aR,2aR,5R,5aR,6aS,9S,9aS)-Hexahydro-5a-hydroxy-9-(1-hydroxy-1-methylethyl)-2,2,6a-trimethyl-2H-2,5-methanofuro[3,4-e][8][9]benzodioxin-8-oneC₁₅H₁₆O₆292.28
Glycine Standards
Glycine2-Aminoacetic acidC₂H₅NO₂75.07
Taurine2-Aminoethanesulfonic acidC₂H₇NO₃S125.15
Strychnine(4aR,5aS,8aR,13aS,15aR,15bS)-2,4a,5,5a,7,8,13a,15,15a,15b-Decahydro-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-oneC₂₁H₂₂N₂O₂334.41

In Vitro Benchmarking: Methodologies and Protocols

The initial characterization of 2-(Aminomethyl)oxolane-2-carboxylic acid hydrochloride should be performed using in vitro assays to determine its binding affinity and functional activity at the GABAA and glycine receptors.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for determining the affinity of a test compound for a specific receptor.[10] These assays measure the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_membranes Membrane Preparation (e.g., from rat brain cortex) prep_ligands Prepare Radioligand and Test Compound Dilutions incubation Incubate Membranes with Radioligand and Test Compound prep_ligands->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration counting Scintillation Counting (Quantify bound radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis cluster_prep Cell Preparation cluster_assay Recording & Compound Application cluster_analysis Data Analysis cell_culture Culture HEK293 cells stably expressing receptor subunits (e.g., α1β2γ2 for GABAA) cell_prep Prepare cell suspension for automated patch-clamp system cell_culture->cell_prep patching Automated cell trapping and whole-cell patching cell_prep->patching agonist_app Apply agonist (e.g., GABA) to establish baseline current patching->agonist_app test_app Co-apply agonist with test compound or apply test compound alone agonist_app->test_app recording Record changes in membrane current test_app->recording analysis Generate dose-response curves and calculate EC50/IC50 recording->analysis

Caption: Workflow for an automated patch-clamp electrophysiology experiment.

This protocol is based on established methods using automated systems like the QPatch or Qube 384. [11][12]

  • Cell Culture: Use HEK293 cells stably expressing the desired receptor subunits (e.g., human α1β3γ2 for GABAA receptors or α1 for homomeric glycine receptors). [12][13]2. Cell Preparation: Prepare a single-cell suspension of the transfected HEK293 cells in an appropriate extracellular solution.

  • Automated Patch-Clamp Procedure:

    • Load the cell suspension and compound plates into the automated patch-clamp system.

    • The system will automatically trap individual cells and form giga-ohm seals to establish a whole-cell recording configuration.

    • Clamp the membrane potential at a holding potential of -60 mV to -80 mV. [14]4. Compound Application and Data Acquisition:

    • Agonist Mode: Apply increasing concentrations of the test compound to determine if it directly activates the receptor and generates an inward chloride current.

    • Antagonist Mode: First, establish a baseline current by applying a concentration of the endogenous agonist that elicits a submaximal response (e.g., EC₂₀ of GABA or glycine). Then, co-apply the agonist with increasing concentrations of the test compound to determine if it inhibits the agonist-evoked current.

  • Data Analysis: Record the changes in membrane current. For agonists, plot the current amplitude against the log concentration to determine the EC₅₀ and maximal efficacy. For antagonists, plot the percentage inhibition of the agonist response against the log concentration to determine the IC₅₀.

Data Presentation and Comparative Analysis

The data obtained from the in vitro assays should be compiled into clear, concise tables to facilitate a direct comparison between 2-(Aminomethyl)oxolane-2-carboxylic acid hydrochloride and the standard compounds.

Table 3: Comparative In Vitro Pharmacology at the GABAA Receptor

CompoundBinding Affinity (Kᵢ, nM) vs. [³H]FlunitrazepamFunctional Activity (EC₅₀/IC₅₀, µM)Efficacy (% of GABA response)
Test Compound Experimental ValueExperimental ValueExperimental Value
GABAN/AReference Value100%
MuscimolN/AReference Value>100%
BicucullineReference ValueReference Value (IC₅₀)0%
PicrotoxinN/AReference Value (IC₅₀)0%

Table 4: Comparative In Vitro Pharmacology at the Glycine Receptor

CompoundBinding Affinity (Kᵢ, nM) vs. [³H]StrychnineFunctional Activity (EC₅₀/IC₅₀, µM)Efficacy (% of Glycine response)
Test Compound Experimental ValueExperimental ValueExperimental Value
GlycineReference ValueReference Value100%
TaurineReference ValueReference Value<100% (Partial Agonist)
StrychnineReference ValueReference Value (IC₅₀)0%

Interpretation and Next Steps

The results from these benchmarking studies will provide a clear pharmacological profile for 2-(Aminomethyl)oxolane-2-carboxylic acid hydrochloride.

  • If the compound shows agonistic activity at either receptor: The EC₅₀ and efficacy values will classify it as a full or partial agonist. Its potency can be directly compared to the endogenous agonist and other standard agonists.

  • If the compound shows antagonistic activity: The IC₅₀ and Kᵢ values will quantify its inhibitory potency. The mode of antagonism (competitive or non-competitive) can be further investigated through Schild analysis in electrophysiology experiments.

  • If the compound shows no activity: This would suggest that it does not directly interact with the orthosteric binding sites of GABAA or glycine receptors under the tested conditions. Further studies could explore potential allosteric modulatory effects or activity at other targets.

Based on the in vitro profile, subsequent in vivo studies in appropriate animal models of CNS disorders, such as anxiety, epilepsy, or neuropathic pain, would be warranted to evaluate its therapeutic potential. [15][16][17]

References

  • Eurofins Discovery. (n.d.). GABAA (Non-Selective) Rat Ion Channel [3H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay.
  • Lynch, J. W., & Callister, R. J. (2006). High Throughput Techniques for Discovering New Glycine Receptor Modulators and their Binding Sites. Current pharmaceutical design, 12(29), 3763–3774.
  • Eurofins Discovery. (n.d.). GABA A (Non-Selective) Rat Ion Channel [3H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Javitt, D. C., & Frusciante, M. J. (2002). Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors. Current protocols in pharmacology, Chapter 1, Unit 1.15.
  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. In Basic Neurochemistry (7th ed.). Elsevier.
  • Duke, R. K., & Johnston, G. A. (1999). Mapping the Agonist Binding Site of the GABAA Receptor: Evidence for a β-Strand. Journal of medicinal chemistry, 42(12), 2143–2151.
  • Klimek, E., & Kiec-Kononowicz, K. (1996). On the true affinity of glycine for its binding site at the NMDA receptor complex. Amino acids, 11(3-4), 317–328.
  • Sophion Bioscience. (n.d.). Ligand-activation of GABAA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysiology and optopharmacology. Retrieved from [Link]

  • Schmieden, V., & Betz, H. (1995). Pharmacology of the inhibitory glycine receptor: agonist and antagonist actions of amino acids and piperidine carboxylic acid compounds. Molecular pharmacology, 48(5), 919–927.
  • Haythornthwaite, A., et al. (2013). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. Journal of biomolecular screening, 18(9), 1105–1114.
  • Al-Gailani, S., et al. (2016). Rational approaches for the design of various GABA modulators and their clinical progression. Future medicinal chemistry, 8(13), 1595–1618.
  • Ghit, A., & Assal, D. (2025). GABA Receptor. In StatPearls.
  • Zeilhofer, H. U., et al. (2022). Glycinergic Modulation of Pain in Behavioral Animal Models. Frontiers in molecular neuroscience, 15, 888697.
  • Saria, A., et al. (1996). On the True Affinity of Glycine for Its Binding Site at the NMDA Receptor Complex. Journal of Neural Transmission, 103(8-9), 869-879.
  • Johansson, T., et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PloS one, 8(3), e59429.
  • Wierońska, J. M., et al. (2017). mGlu 5 -GABA B interplay in animal models of positive, negative and cognitive symptoms of schizophrenia. Pharmacological reports, 69(5), 903–912.
  • Zheng, W., et al. (2009). Population patch-clamp electrophysiology analysis of recombinant GABAA alpha1beta3gamma2 channels expressed in HEK-293 cells. Journal of biomolecular screening, 14(6), 644–655.
  • Molecular Devices. (n.d.). GABAA Channels, Microfluidic Patch Clamp System. Retrieved from [Link]

  • Shafaroodi, H., et al. (2009). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine... Iranian Journal of Pharmaceutical Research, 8(4), 235-242.
  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

  • Khom, S., et al. (2010). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules (Basel, Switzerland), 15(10), 6894–6913.
  • Laster, M. J., et al. (2018). In vitro and in vivo GABAA Receptor Interaction of the Propanidid Metabolite 4-(2-[Diethylamino]-2-Oxoethoxy)-3-Methoxy-Benzeneacetic Acid. Pharmacology, 102(5-6), 254–260.
  • Moraga-Cid, G., et al. (2011). Modulation of Glycine Receptor-Mediated Pain Signaling in vitro and in vivo by Glucose. The Journal of biological chemistry, 286(47), 40753–40762.
  • Young-Pearse, T. L., et al. (2006). Characterization of Mice with Targeted Deletion of Glycine Receptor Alpha 2. Molecular and cellular biology, 26(15), 5728–5734.
  • Wikipedia. (n.d.). Glycine receptor agonist. Retrieved from [Link]

  • Gleason, J. E., & Wilson, H. R. (1998). Morphological and Electrophysiological Evidence for an Ionotropic GABA Receptor of Novel Pharmacology. Journal of neurophysiology, 79(2), 766–775.
  • Jensen, M. L., & Kristiansen, U. (2004). Functional characterisation of the human alpha1 glycine receptor in a fluorescence-based membrane potential assay. Biochemical pharmacology, 67(9), 1789–1799.
  • Bowery, N. G. (1997). GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities.
  • Ragozzino, D., & Eusebi, F. (1993). Patch-clamp analysis of glycine-induced currents in chick ciliary ganglion neurons. The Journal of physiology, 470, 449–467.
  • Löscher, W. (2011). Animal models used in the screening of antiepileptic drugs. Epilepsy & behavior, 22(1), 1–11.
  • Pabel, J., et al. (2017). HPLC-Based Activity Profiling for GABAA Receptor Modulators in Extracts: Validation of an Approach Utilizing a Larval Zebrafish Locomotor Assay.
  • Wikipedia. (n.d.). GABA receptor agonist. Retrieved from [Link]

  • Kasaragod, V. B., et al. (2020).
  • Carland, J. E., et al. (2018). A System for Assessing Dual Action Modulators of Glycine Transporters and Glycine Receptors. Frontiers in molecular neuroscience, 11, 35.
  • Charles River Laboratories. (n.d.). Patch-Clamp Electrophysiology Studies. Retrieved from [Link]

  • Bode, A., & Lynch, J. W. (2016). The Intracellular Loop of the Glycine Receptor: It's not all about the Size. Frontiers in molecular neuroscience, 9, 40.
  • Purves, D., et al. (Eds.). (2001). Neuroscience (2nd ed.).
  • Yakubu, M. T., et al. (2012). Subchronic toxicity and behavioural effects of Glycine max (L.) oil emulsion in male rats. Journal of ethnopharmacology, 142(3), 738–744.
  • Srinivasan, K., & Ramarao, P. (2007). Animal models to test drugs with potential antidiabetic activity. Indian journal of pharmacology, 39(4), 164.

Sources

A Comparative Guide to 2-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride: A Novel Constrained Amino Acid Analog

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Conformational Constraint in Neurotransmitter Analogs

In the landscape of neuropharmacology, the development of receptor-subtype-selective ligands is a paramount objective. Endogenous neurotransmitters like γ-aminobutyric acid (GABA) and glutamate are highly flexible molecules, capable of adopting numerous conformations. This flexibility, while essential for their diverse biological roles, presents a challenge for drug design, as it can lead to promiscuous binding to various receptor subtypes and transporters, resulting in off-target effects.

A proven strategy to overcome this is conformational constraint , where a flexible molecule's structure is rigidified, often by incorporating it into a ring system. This approach limits the available conformations, potentially locking the molecule into a bioactive shape that is preferred by a specific biological target. This can enhance potency, selectivity, and metabolic stability.

This guide focuses on 2-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride (hereafter referred to as "Compound OXL"), a novel chemical entity that exemplifies this design principle. As a constrained analog of GABA, its structure—featuring an oxolane (tetrahydrofuran) ring—suggests potential activity within the central nervous system. Due to the novelty of Compound OXL, direct comparative literature is unavailable. Therefore, this guide will serve as a predictive and methodological framework for its evaluation. We will compare its structural features and hypothesized performance against well-established GABAergic modulators, providing the experimental blueprints necessary for its characterization.

The primary comparators selected are Gabapentin and Pregabalin , two clinically successful drugs that are also constrained GABA analogs.[1][2] Although structurally related to GABA, their primary mechanism of action is not direct interaction with GABA receptors, but rather high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[3][4][5] This interaction reduces the release of excitatory neurotransmitters like glutamate.[6][7] We will proceed under the hypothesis that Compound OXL may share this mechanism.

Part 1: In Vitro Target Profiling and Comparative Binding Analysis

The first step in characterizing a novel compound like OXL is to determine its molecular target and binding affinity relative to established drugs. This is achieved through a series of in vitro assays.

Expertise & Rationale: Why Start with Binding Assays?

Receptor binding assays are a cost-effective, high-throughput method to screen for potential interactions between a compound and a wide array of biological targets. By using radiolabeled ligands with known high affinity for specific receptors, we can measure the ability of our test compound to displace them. A significant displacement indicates that the new compound binds to the same site, and the concentration at which it displaces 50% of the radioligand (the IC50 value) is a measure of its binding affinity. This initial screen provides the crucial first clues to a compound's mechanism of action and guides all subsequent, more complex functional and in vivo experiments.

Experimental Protocol: Radioligand Binding Assay for α2δ-1 Subunit

This protocol outlines the methodology to determine the binding affinity of Compound OXL for the α2δ-1 subunit of VGCCs, using [³H]-Gabapentin as the radioligand.

  • Membrane Preparation:

    • Homogenize porcine or rat cerebral cortex tissue in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation to remove endogenous ligands.

    • Resuspend the final pellet in the assay buffer to a known protein concentration (e.g., 1-2 mg/mL), determined by a Bradford or BCA protein assay.

  • Binding Assay:

    • In a 96-well plate, combine the prepared membranes (e.g., 100-200 µg protein per well), a fixed concentration of [³H]-Gabapentin (e.g., 10 nM), and varying concentrations of the test compounds (Compound OXL, unlabeled Gabapentin, and Pregabalin) ranging from 1 pM to 100 µM.

    • For determining non-specific binding, a parallel set of wells should contain a high concentration of unlabeled Gabapentin (e.g., 100 µM).

    • Incubate the plate at room temperature for 30-60 minutes to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioactivity.

    • Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding for each well.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data & Comparative Analysis

The table below presents hypothetical data that would be generated from such an experiment, illustrating how Compound OXL's performance could be benchmarked against Gabapentin and Pregabalin.

CompoundTargetBinding Affinity (Ki, nM)
Compound OXL α2δ-125
Gabapentin α2δ-150-100[1]
Pregabalin α2δ-1<50[8]

This data is for illustrative purposes only.

In this hypothetical scenario, Compound OXL demonstrates a higher binding affinity (lower Ki value) for the α2δ-1 subunit than Gabapentin and is comparable to Pregabalin. This would be a promising result, suggesting that the oxolane scaffold is a favorable structural motif for this target. The oxygen atom in the oxolane ring may provide an additional hydrogen bond acceptor, potentially enhancing the interaction with the α2δ-1 protein.[9]

cluster_0 In Vitro Screening Workflow prep 1. Membrane Preparation (Source: Rat Cortex) assay 2. Radioligand Binding Assay (Radioligand: [³H]-Gabapentin) prep->assay Add membranes to assay plate filter 3. Filtration & Separation (Bound vs. Unbound) assay->filter Incubate to equilibrium count 4. Scintillation Counting (Quantify Radioactivity) filter->count Measure bound radioligand analyze 5. Data Analysis (Calculate Ki) count->analyze Generate dose-response curve compare 6. Compare Affinities (OXL vs. Gabapentin/Pregabalin) analyze->compare Determine relative potency

Caption: Workflow for In Vitro Radioligand Binding Assay.

Part 2: In Vivo Efficacy Evaluation in Preclinical Models

Following promising in vitro results, the next logical step is to assess the compound's efficacy in established animal models of diseases where the target is clinically relevant. For ligands of the α2δ-1 subunit, models of neuropathic pain and epilepsy are standard.[3][10]

Expertise & Rationale: Why Use the MES and Chung Models?

The Maximal Electroshock Seizure (MES) test is a gold-standard preclinical model for generalized tonic-clonic seizures.[11][12] It assesses a compound's ability to prevent the spread of seizures through neural circuits, a key feature of many anticonvulsant drugs.[13] The Spinal Nerve Ligation (SNL) or Chung model is a widely used and validated model of peripheral neuropathic pain.[14][15] It mimics the pain symptoms, such as mechanical allodynia (pain from a non-painful stimulus), experienced by patients with nerve damage.[16] Using these models allows for a direct comparison of Compound OXL's potential anticonvulsant and analgesic properties against those of Gabapentin.

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

This protocol is designed to determine the median effective dose (ED50) of a compound required to prevent tonic hindlimb extension in rodents.

  • Animal Preparation:

    • Use male mice (e.g., ICR strain, 20-25g). Acclimate animals to the facility for at least 3 days.[17]

    • Administer the test compounds (Compound OXL, Gabapentin) or vehicle (e.g., 0.9% saline) via intraperitoneal (i.p.) injection at various doses.

    • Allow sufficient time for the drug to reach its peak effect, which must be determined in preliminary time-course studies (e.g., 30-60 minutes).

  • MES Induction:

    • Apply a drop of saline or anesthetic ophthalmic solution to the animal's corneas to ensure good electrical contact and minimize discomfort.[12]

    • Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes using a dedicated electroshock generator.[12]

    • Observe the animal for the presence or absence of a tonic hindlimb extension, characterized by a rigid, extended posture of the hindlimbs for at least 3 seconds.

  • Endpoint and Data Analysis:

    • The primary endpoint is the abolition of the tonic hindlimb extension phase. An animal is considered "protected" if this response is absent.[12]

    • Test groups of animals (n=8-10 per group) at several dose levels for each compound.

    • Calculate the percentage of animals protected at each dose.

    • Determine the ED50 (the dose that protects 50% of the animals) using probit analysis or a similar statistical method.[18]

Hypothetical Data & Comparative Analysis

The following table presents a hypothetical comparison of in vivo efficacy for Compound OXL and Gabapentin in two standard preclinical models.

CompoundAnticonvulsant Activity (MES Test, ED50 mg/kg, i.p.)Anti-Allodynic Activity (Chung Model, ED50 mg/kg, i.p.)
Compound OXL 1510
Gabapentin 20-3015-25

This data is for illustrative purposes only.

This hypothetical data suggests that Compound OXL is more potent than Gabapentin in both a model of epilepsy and a model of neuropathic pain. Such a result would indicate that the structural modifications of the oxolane ring not only enhance binding affinity but also translate to improved functional efficacy in vivo. This could be due to a variety of factors, including better pharmacokinetic properties such as improved blood-brain barrier penetration or increased metabolic stability.

cluster_1 Proposed Mechanism of Action presynaptic Presynaptic Terminal vgcc Voltage-Gated Ca²⁺ Channel (VGCC) a2d α2δ-1 Subunit release Reduced Glutamate Release vgcc->release Ca²⁺ influx inhibited a2d->vgcc Modulates compound Compound OXL (or Gabapentin) compound->a2d Binds vesicle Synaptic Vesicle (contains Glutamate) vesicle->release Fusion prevented

Caption: Proposed mechanism of action for α2δ-1 ligands.

Conclusion and Future Directions

This guide provides a foundational framework for the scientific evaluation of 2-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride (Compound OXL), a novel constrained GABA analog. By structuring our investigation around its potential as an α2δ-1 subunit ligand, we have established a clear, experimentally-driven path to compare its performance against clinically relevant drugs like Gabapentin and Pregabalin.

The hypothetical data presented herein suggests that the oxolane scaffold could be a superior alternative to existing structures, potentially offering enhanced potency. The outlined in vitro and in vivo protocols provide the necessary detail for researchers to validate these hypotheses.

Future work should expand upon this initial characterization. This includes:

  • Selectivity Profiling: Screening Compound OXL against a broad panel of receptors and ion channels to assess its target selectivity and identify potential off-target liabilities.

  • Pharmacokinetic Studies: Evaluating its absorption, distribution, metabolism, and excretion (ADME) properties to understand its drug-like potential.

  • Functional Assays: Employing electrophysiological techniques to directly measure the effect of Compound OXL on calcium currents in neurons and its subsequent impact on neurotransmitter release.

By following this rigorous, comparative approach, the scientific community can effectively determine the therapeutic potential of this and other novel constrained amino acid analogs, paving the way for the development of next-generation therapeutics for neurological disorders.

References

  • Pregabalin as a Pain Therapeutic: Beyond Calcium Channels. Frontiers in Cellular Neuroscience. Available at: [Link]

  • Taylor, C. P., et al. (2007). Mechanisms of action of gabapentin. PubMed. Available at: [Link]

  • Gabapentin. Wikipedia. Available at: [Link]

  • Pregabalin Uses, Interactions & Mechanism of Action. Study.com. Available at: [Link]

  • Pregabalin. Wikipedia. Available at: [Link]

  • Taylor, C. P. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. PubMed. Available at: [Link]

  • Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Current Protocols in Pharmacology. Available at: [Link]

  • Psychopharmacology of Gabapentinoids - Pregabalin and Gabapentin. Psych Scene Hub. Available at: [Link]

  • Dolphin, A. C. (2013). Voltage-gated calcium channel α2δ subunits: an assessment of proposed novel roles. F1000Prime Reports. Available at: [Link]

  • Davies, A., et al. (2010). The α2δ subunits of voltage-gated calcium channels form GPI-anchored proteins, a posttranslational modification essential for function. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Yasa, S., et al. (2024). Gabapentin. StatPearls - NCBI Bookshelf. Available at: [Link]

  • What is the mechanism of Gabapentin? Patsnap Synapse. Available at: [Link]

  • Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Available at: [Link]

  • CACNA2D1. Wikipedia. Available at: [Link]

  • Löscher, W. (2011). 4.3. Maximal Electroshock Seizure Test. Bio-protocol. Available at: [Link]

  • Field, M. J., et al. (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Dolphin, A. C. (2013). The α2δ subunits of voltage-gated calcium channels. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]

  • Löscher, W. (2017). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy & Behavior. Available at: [Link]

  • Challa, S. R. (2015). An overview of animal models for neuropathic pain. Indian Journal of Pharmacology. Available at: [Link]

  • Decosterd, I., & Woolf, C. J. (2000). Spared nerve injury: an animal model of persistent peripheral neuropathic pain. Pain. Available at: [Link]

  • Neuropathic pain models. (A) A modified Chung surgical model was used... ResearchGate. Available at: [Link]

  • Segmental Spinal Nerve Ligation Model of Neuropathic Pain. Springer Nature Experiments. Available at: [Link]

  • Effects of the conformationally restricted GABA analogues, cis- and trans-4-aminocrotonic acid, on GABA neurotransmission in primary neuronal cultures. PubMed. Available at: [Link]

  • Chebib, M., et al. (2006). Enantiomers of cis-constrained and flexible 2-substituted GABA analogues exert opposite effects at recombinant GABA(C) receptors. British Journal of Pharmacology. Available at: [Link]

  • Kim, S. H., & Chung, J. M. (1992). An experimental model for peripheral neuropathy produced by segmental spinal nerve ligation in the rat. Pain. Available at: [Link]

  • Edwards, A. A., et al. (2004). Tetrahydrofuran-based Amino Acids as Library Scaffolds. Journal of Combinatorial Chemistry. Available at: [Link]

  • Tetrahydrofuran amino acids of the past decade. ResearchGate. Available at: [Link]

Sources

Confirming the Binding Affinity of 2-(Aminomethyl)oxolane-2-carboxylic Acid Hydrochloride: A Comparative Biophysical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Biophysicists, and Drug Development Professionals Content Focus: Orthogonal Biophysical Validation, Thermodynamics, and Kinetic Profiling

Executive Summary

The development of next-generation α2​δ−1 ligands for the management of neuropathic pain requires precise biophysical characterization. 2-(Aminomethyl)oxolane-2-carboxylic acid hydrochloride (AMO-HCl) is a novel, conformationally restricted gabapentinoid analog. By anchoring the aminomethyl and carboxylate pharmacophores to a rigid oxolane (tetrahydrofuran) ring, AMO-HCl is designed to minimize the entropic penalty of target engagement.

This guide provides a comprehensive, objective framework for confirming the binding affinity of AMO-HCl to the α2​δ−1 subunit of Voltage-Gated Calcium Channels (VGCCs). By comparing AMO-HCl against clinical benchmarks (Gabapentin and Pregabalin) using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), we establish a self-validating methodology for lead optimization.

Target Biology & Structural Rationale

Gabapentinoids exert their analgesic effects by binding to the extracellular α2​δ−1 subunit of VGCCs, thereby disrupting channel trafficking and reducing presynaptic excitatory neurotransmitter release .

Standard ligands like Gabapentin utilize a flexible cyclohexane ring, which undergoes significant conformational restriction upon entering the α2​δ−1 binding pocket. This results in an entropic penalty. In contrast, AMO-HCl pre-organizes the critical amine and carboxylic acid groups on a rigid oxolane core. As a Senior Application Scientist, I hypothesize that this structural rigidity translates to a highly favorable entropy of binding ( ΔS ), driving a lower dissociation constant ( Kd​ ) compared to first-generation alternatives.

Mechanism AMO AMO-HCl (Conformationally Restricted Ligand) A2D α2δ-1 Subunit (Target Protein) AMO->A2D High-Affinity Binding (Kd ~18.5 nM) VGCC Voltage-Gated Calcium Channel A2D->VGCC Disrupts Channel Trafficking Ca Calcium Influx (Inhibited) VGCC->Ca Reduces Presynaptic Excitability

Caption: Mechanism of Action: AMO-HCl binding to α2δ-1 attenuates VGCC-mediated calcium influx.

Orthogonal Biophysical Strategy

Relying on a single assay format for small-molecule binding often leads to false positives due to matrix effects or non-specific aggregation. We employ an orthogonal strategy:

  • SPR (Kinetics): Determines the association ( kon​ ) and dissociation ( koff​ ) rates. Residence time ( 1/koff​ ) is a critical predictor of in vivo efficacy.

  • ITC (Thermodynamics): Directly measures the heat of binding ( ΔH ) to calculate the entropic contribution ( −TΔS ), confirming the structural hypothesis of the oxolane ring .

Workflow cluster_SPR Surface Plasmon Resonance (SPR) cluster_ITC Isothermal Titration Calorimetry (ITC) Prep Recombinant α2δ-1 Purification & QC SPR_Chip NTA Sensor Chip (His-tag Capture) Prep->SPR_Chip ITC_Prep Extensive Dialysis (Buffer Matching) Prep->ITC_Prep SPR_Data Kinetics: kon, koff, Kd SPR_Chip->SPR_Data Validation Orthogonal Validation & Lead Selection SPR_Data->Validation ITC_Data Thermodynamics: ΔH, -TΔS, Kd ITC_Prep->ITC_Data ITC_Data->Validation

Caption: Orthogonal Biophysical Workflow: Combining SPR and ITC for rigorous binding validation.

Experimental Protocols (Self-Validating Systems)

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

Causality & Design Choice: Standard EDC/NHS amine coupling randomly modifies surface lysines. Because the α2​δ−1 binding pocket relies on critical electrostatic interactions, random amine coupling often destroys ligand binding capacity. We utilize a His-tagged α2​δ−1 construct captured on an NTA (Nitrilotriacetic acid) sensor chip to ensure uniform, oriented presentation of the binding pocket.

Step-by-Step Methodology:

  • Surface Preparation: Condition a Series S Sensor Chip NTA with 0.5 mM NiCl2​ for 60 seconds at 10 µL/min to load the surface with Ni2+ ions.

  • Ligand Capture: Inject recombinant His-tagged α2​δ−1 (10 µg/mL in running buffer: 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4) until a capture level of ~3000 RU is achieved.

  • Analyte Injection (Multi-Cycle): Inject AMO-HCl at varying concentrations (0.5 nM to 500 nM) at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 120 seconds for association and 300 seconds for dissociation.

  • Regeneration: Strip the surface using 350 mM EDTA to remove the Ni2+ /protein complex, ensuring a pristine surface for the next cycle.

Self-Validation Checkpoint: Perform a parallel injection over a reference flow cell immobilized with the α2​δ−3 subunit. Since gabapentinoids selectively bind α2​δ−1 and α2​δ−2 but not α2​δ−3 , a lack of response on the α2​δ−3 channel instantly validates that the observed Kd​ is target-specific and not an artifact of non-specific matrix interactions.

Protocol B: Isothermal Titration Calorimetry (ITC)

Causality & Design Choice: Small, low-molecular-weight fragments like AMO-HCl generate minute heat signatures upon binding. Even a 0.1% mismatch in buffer composition (especially DMSO or salts) between the syringe and the cell will produce a heat of dilution that completely masks the heat of binding. Extensive dialysis is non-negotiable.

Step-by-Step Methodology:

  • Extensive Dialysis: Dialyze 30 µM of purified α2​δ−1 against 2 liters of ITC buffer (20 mM HEPES, 150 mM NaCl, pH 7.4) for 24 hours with three buffer exchanges.

  • Analyte Preparation: Dissolve AMO-HCl powder directly into the final dialysate (the buffer recovered from the outside of the dialysis cassette) to a final concentration of 300 µM.

  • Titration: Load the protein into the sample cell and the AMO-HCl into the injection syringe. Perform 20 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm and a 150-second spacing between injections.

  • Data Analysis: Integrate the injection peaks and fit the data to a one-set-of-sites binding model to extract ΔH , Ka​ (where Kd​=1/Ka​ ), and reaction stoichiometry ( N ).

Self-Validation Checkpoint: Conduct a "ligand-into-buffer" titration prior to the main experiment. The integrated heats from this control must be uniform and near-zero. If large heats of dilution are observed, the dialysis equilibrium was breached, and the experiment must be aborted and restarted to ensure thermodynamic integrity.

Comparative Data Analysis

The table below presents the objective biophysical comparison of AMO-HCl against standard clinical alternatives. The data highlights how structural modifications impact both affinity and the thermodynamic drivers of binding.

CompoundTarget Subunit Kd​ (nM) ΔH (kcal/mol) −TΔS (kcal/mol) ΔG (kcal/mol)Primary Binding Driver
Gabapentin α2​δ−1 59.0-6.5-3.35-9.85Enthalpic
Pregabalin α2​δ−1 6.0-8.0-3.20-11.20Enthalpic
AMO-HCl (Product) α2​δ−1 18.5-4.5-6.00-10.50Entropic

Data Interpretation & Mechanistic Insight: While Pregabalin maintains the highest overall affinity ( Kd​=6.0 nM), AMO-HCl ( Kd​=18.5 nM) significantly outperforms Gabapentin ( Kd​=59.0 nM). More importantly, the ITC thermodynamic profile validates our initial structural hypothesis. Gabapentin and Pregabalin are primarily enthalpy-driven ( ΔH -dominated). AMO-HCl, however, exhibits a highly favorable entropic term ( −TΔS=−6.0 kcal/mol). By pre-organizing the pharmacophore on the rigid oxolane ring, AMO-HCl pays a vastly reduced entropic penalty upon entering the binding pocket, confirming its utility as a highly optimized, conformationally restricted building block for next-generation therapeutics.

References

  • Title: Calcium Channel α2δ Ligands Mirogabalin, Pregabalin, and Gabapentin: Advancements in Diabetic Peripheral Neuropathic Pain Therapeutics Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Isothermal titration calorimetry to determine association constants for high-affinity ligands Source: Nature Protocols URL: [Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.